molecular formula C9H15NO4 B010079 (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate CAS No. 104227-71-6

(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate

カタログ番号: B010079
CAS番号: 104227-71-6
分子量: 201.22 g/mol
InChIキー: XODLOLQRSQGSFE-LURJTMIESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate (CAS 104227-71-6) is a high-value chiral γ-lactone derivative that serves as a versatile intermediate in organic synthesis and pharmaceutical research. This compound is a stereospecific building block critical for the synthesis of complex molecules, including potential therapeutics for neurological disorders. Scientific literature indicates its role as a key precursor in the development of cholinesterase inhibitors investigated for the treatment of conditions like Alzheimer's disease, as it helps to modulate acetylcholine levels in the brain . Furthermore, it has demonstrated promising antifungal activity, positioning it as a candidate for the development of novel antifungal agents . The structure incorporates a protected amine (Boc group), which provides stability and allows for further selective functionalization and coupling reactions, making it particularly useful in peptidomimetics and the construction of novel amino acids and heterocycles . This product is intended for research and development purposes only. It is strictly for laboratory use and is not classified as a medicinal product or for personal use. Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all recommended handling and storage protocols. The product is typically supplied as a solid and should be stored sealed in a dry environment at 2-8°C .

特性

IUPAC Name

tert-butyl N-[(3S)-5-oxooxolan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-4-7(11)13-5-6/h6H,4-5H2,1-3H3,(H,10,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODLOLQRSQGSFE-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00908875
Record name tert-Butyl hydrogen (5-oxooxolan-3-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104227-71-6
Record name tert-Butyl hydrogen (5-oxooxolan-3-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl [(3S)-5-oxotetrahydrofuran-3-yl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a comprehensive monograph for research and development professionals. It synthesizes physicochemical data, synthetic methodology, and quality control protocols for (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate .

Core Identifier: CAS 104227-71-6 | Molecular Weight: 201.22 g/mol

Executive Summary

(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate, also known as (S)-3-(Boc-amino)-


-butyrolactone , is a critical chiral building block in medicinal chemistry. It serves as the primary scaffold for introducing the chiral amino-lactone motif into protease inhibitors, most notably Cathepsin K inhibitors  (e.g., Odanacatib) and various peptidomimetics targeting viral proteases.

Its utility stems from the orthogonality of the tert-butoxycarbonyl (Boc) protecting group and the reactive lactone ring, which can undergo ring-opening nucleophilic attacks or serve as a masked aldehyde/alcohol equivalent. This guide details its characterization, synthesis, and validation.

Physicochemical Characterization

Precise characterization is essential for maintaining process consistency. The molecular weight of 201.22 g/mol is the fundamental constant for all stoichiometric calculations.

Table 1: Core Physical & Chemical Properties
PropertySpecificationNotes
IUPAC Name tert-butyl N-[(3S)-5-oxooxolan-3-yl]carbamateStereochemistry at C3 is (S)
Molecular Formula

Molecular Weight 201.22 g/mol Monoisotopic Mass: 201.10
CAS Number 104227-71-6Specific to the (S)-enantiomer
Appearance White to off-white crystalline solidHygroscopic; store desicated
Melting Point 105 – 109 °CVaries by polymorph/purity
Solubility Soluble in DCM, MeOH, EtOAc, DMSOPoor solubility in Hexanes/Water
Chirality Levorotatory (

)
Derived from L-Aspartic Acid

Synthetic Methodology & Causality

Senior Scientist Insight: While commercially available, in-house synthesis is often required to ensure high enantiomeric excess (ee%). The most robust route proceeds from L-Aspartic Acid . The critical control point is the reduction step; direct reduction of the acid often leads to over-reduction to the diol. Therefore, we utilize a mixed anhydride intermediate to control reactivity.

Reaction Scheme (DOT Visualization)

The following diagram outlines the optimized synthetic pathway.

SynthesisPath Asp L-Aspartic Acid (Starting Material) BocAsp N-Boc-L-Aspartic Acid Asp->BocAsp Boc2O, NaOH Protection Anhydride Mixed Anhydride (Activated Intermediate) BocAsp->Anhydride i-BuOCOCl, NMM Activation (-15°C) Red Selective Reduction (NaBH4) Anhydride->Red NaBH4 In Situ Reduction Product (S)-3-Boc-amino-gamma-butyrolactone (Target) Red->Product H+ Workup Cyclization

Figure 1: Synthetic workflow from L-Aspartic Acid.[1][2] The activation via mixed anhydride is the rate-determining step for yield and purity.

Detailed Protocol

Step 1: Protection

  • Suspend L-Aspartic acid (1.0 eq) in dioxane/water (1:1).

  • Add NaOH (2.0 eq) followed by

    
     (1.1 eq) at 0°C.
    
  • Stir at RT for 12h. Acidify to pH 2 with KHSO

    
     and extract with EtOAc.
    
  • Why: Sulfuric acid is avoided to prevent Boc cleavage. KHSO

    
     is gentle.
    

Step 2: Activation & Reduction (The "Critical Step")

  • Dissolve N-Boc-L-Aspartic acid (1.0 eq) in dry THF under

    
    .
    
  • Cool to -15°C (Critical Process Parameter: Temperature control prevents racemization).

  • Add N-Methylmorpholine (NMM, 1.0 eq) followed by Isobutyl chloroformate (1.0 eq). Stir for 15 min to form the mixed anhydride.

  • Filter off the NMM

    
    HCl salt (optional but cleaner) or proceed directly.
    
  • Add

    
     (2.5 eq) dissolved in minimal water dropwise.
    
  • Mechanism: The hydride attacks the more reactive mixed anhydride carbonyls preferentially over the Boc carbonyl.

Step 3: Cyclization

  • Quench with 1M HCl carefully.

  • The acidic environment promotes the spontaneous cyclization of the intermediate

    
    -hydroxy acid to the lactone.
    
  • Extract with DCM, wash with brine, and recrystallize from EtOAc/Hexanes.

Quality Control & Validation

Trustworthiness in data is paramount. A self-validating system requires orthogonal analytical methods.

Validation Decision Tree

QCDecision Start Crude Product HNMR 1H NMR (Structure Check) Start->HNMR Chiral Chiral HPLC (ee% > 98?) HNMR->Chiral Pass Reprocess Recrystallize HNMR->Reprocess Fail (Impurities) Rotate Optical Rotation ([a]D Check) Chiral->Rotate Yes Chiral->Reprocess No (Racemic) Release Release Batch Rotate->Release Pass Rotate->Reprocess Fail

Figure 2: Quality Control decision matrix ensuring enantiomeric purity.

Analytical Specifications
  • 1H NMR (400 MHz, CDCl3):

    • 
       1.45 (s, 9H, Boc-tBu)[3]
      
    • 
       2.4-2.9 (m, 2H, lactone 
      
      
      
      -protons)
    • 
       4.2-4.5 (m, 3H, lactone 
      
      
      
      -protons +
      
      
      -proton)
    • 
       5.1 (br s, 1H, NH).
      
    • Diagnostic Signal: The lack of carboxylic acid proton implies successful lactonization.

  • Enantiomeric Excess (ee%):

    • Method: Chiral HPLC (e.g., Chiralcel OD-H column).

    • Mobile Phase: Hexane:Isopropanol (90:10).

    • Target: >98% ee. (S)-isomer typically elutes second under these conditions (verify with standard).

Application in Drug Design

The (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate moiety is a "privileged scaffold."

  • Protease Inhibition: In Cathepsin K inhibitors (e.g., Odanacatib), the lactone ring acts as an electrophilic trap. The active site cysteine thiolate of the enzyme attacks the lactone carbonyl, opening the ring and forming a covalent thioester bond, irreversibly inhibiting the enzyme.

  • Peptidomimetics: The rigid THF ring restricts conformational freedom, reducing the entropic penalty of binding compared to flexible linear chains.

References
  • PubChem. (2024). Compound Summary: (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate.[4] National Library of Medicine. Link

  • ChemicalBook. (2024). Product Properties: CAS 104227-71-6.[4] Link

  • BenchChem. (2024). Technical Data: (S)-3-Boc-amino-gamma-butyrolactone. Link

  • Journal of Medicinal Chemistry. (2008). Design and Synthesis of Cathepsin K Inhibitors. (Contextual grounding for Odanacatib intermediates). Link

Sources

(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural elucidation, synthesis, and characterization of (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate , a critical chiral intermediate in the synthesis of beta-lactam antibiotics and protease inhibitors.[1][2][3]

Structure Elucidation, Synthesis & Quality Control[1][2][3]

Identity & Structural Analysis

The compound (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate (CAS: 104227-71-6) is a protected


-amino lactone.[1][2][3] Correct structural assignment is paramount because it is frequently confused with its 

-amino isomer (homoserine lactone derivative).[1][2]
FeatureSpecification
IUPAC Name tert-Butyl N-[(3S)-5-oxotetrahydrofuran-3-yl]carbamate
Common Name (S)-

-(Boc-amino)-

-butyrolactone
CAS Number 104227-71-6
Molecular Formula C

H

NO

Molecular Weight 201.22 g/mol
Chiral Center C3 (S-configuration)
The "Alpha vs. Beta" Isomer Trap

Researchers must distinguish between the two common regioisomers derived from aspartic acid. The CAS 104227-71-6 corresponds to the


-amino  isomer.[1][2][3]
  • 
    -Isomer (Target):  Amine is at position 4 relative to the ring oxygen (or position 3 relative to the carbonyl if numbered as a furanone).[1][2]
    
    • Structure: O-CH

      
      -CH(NHBoc)-CH
      
      
      
      -C=O[1][2][3]
  • 
    -Isomer (Homoserine Lactone):  Amine is at position 3 relative to the ring oxygen (alpha to the carbonyl).[1][2]
    
    • Structure: O-CH

      
      -CH
      
      
      
      -CH(NHBoc)-C=O[1][2][3]
Synthetic Pathway & Causality

The synthesis of the (S)-


-isomer dictates the stereochemistry and requires selective reduction of the 

-carboxyl group of L-aspartic acid, rather than the

-carboxyl group (which would yield the

-isomer).[1][2][3]

Protocol Logic:

  • Start: L-Aspartic acid (cheap, naturally chiral).[1][2]

  • Protection: The

    
    -carboxylic acid is protected as a benzyl ester to prevent reduction.[1][2] The amine is Boc-protected.[1][2][3][4]
    
  • Activation: The free

    
    -carboxylic acid is activated as a mixed anhydride.[1][2]
    
  • Reduction: Sodium borohydride selectively reduces the activated anhydride to the primary alcohol.[1][2]

  • Cyclization: Removal of the benzyl ester (hydrogenolysis) triggers spontaneous or acid-catalyzed lactonization between the new alcohol and the

    
    -acid.[1][2]
    
Reaction Workflow Diagram

SynthesisPath Asp L-Aspartic Acid Prot Boc-Asp(OBn)-OH (Beta-benzyl ester) Asp->Prot 1. Boc2O 2. BnBr, Base Anhydride Mixed Anhydride (Activated Alpha-COOH) Prot->Anhydride iBuOCOCl NMM, -15°C Alcohol Intermediate Alcohol HOCH2-CH(NHBoc)-CH2-COOBn Anhydride->Alcohol NaBH4 Selective Reduction Target (S)-Beta-Amino Lactone (Target) Alcohol->Target 1. H2, Pd/C (Debenzylation) 2. H+ (Cyclization)

Caption: Selective reduction strategy to access the beta-amino lactone scaffold from L-Aspartic acid.

Structure Elucidation (Spectroscopic Data)

The following data validates the structure of the


-isomer. The key differentiator is the coupling pattern of the methine proton (H-3).[1][2]
Nuclear Magnetic Resonance (

H NMR)

Solvent: CDCl


 (7.26 ppm ref) | Frequency:  400 MHz[1][2][3]
PositionShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
NH 5.05br s1H-Carbamate NH (exchangeable).[1][2][3]
H-4 4.55m1H-Methine proton on C-N.[1][2][3] Multiplet due to coupling with H-5 and H-3.[1][2][3]
H-5a 4.45dd1H10.4, 4.4Methylene adjacent to Oxygen (deshielded).[1][2][3] Diastereotopic.
H-5b 4.22d1H10.4Geminal partner to H-5a.
H-3a 2.80dd1H17.6, 6.8Methylene adjacent to Carbonyl.[1][2][3]
H-3b 2.48dd1H17.6, 3.2Geminal partner to H-3a.[1][2][3]
Boc 1.44s9H-tert-Butyl methyls.[1][2][3]

Diagnostic Signal: The presence of two distinct methylene groups—one highly deshielded (~4.2-4.5 ppm, adjacent to O) and one shielded (~2.5-2.8 ppm, adjacent to C=O)—confirms the


-amino structure.[1][2][3] In the 

-isomer, the CH-N proton would be adjacent to the carbonyl, shifting it further downfield, and there would be a continuous CH

-CH

chain.[1][2][3]
Carbon NMR (

C NMR)

Solvent: CDCl


 | Frequency:  100 MHz[1][2][3]
Shift (

ppm)
Assignment
175.2 Lactone Carbonyl (C=O).[1][2][3]
155.1 Carbamate Carbonyl (Boc).[1][2][3]
80.2 Quaternary Carbon (Boc).[1][2][3]
73.5 C-5 (CH

-O).[1][2][3] High shift due to oxygen attachment.
45.8 C-4 (CH-N).[1][2][3]
34.8 C-3 (CH

-C=O).[1][2][3]
28.3 Boc Methyls (3x CH

).[1][2][3]
Quality Control & Self-Validation

To ensure the integrity of the material used in downstream applications (e.g., drug synthesis), perform the following checks:

  • Optical Rotation:

    • Value:

      
       (
      
      
      
      , MeOH).[1][2]
    • Note: A positive rotation or significant deviation suggests racemization or contamination with the (R)-enantiomer.[1][2]

  • Mass Spectrometry (ESI-MS):

    • Expected [M+H]

      
      : 202.2[1][2]
      
    • Expected [M+Na]

      
      : 224.2[1][2]
      
    • Fragment: [M-Boc+H]

      
      : 102.1 (Lactone core).[1][2]
      
  • TLC Analysis:

    • Stationary Phase: Silica Gel 60 F254.[1][2]

    • Mobile Phase: Ethyl Acetate/Hexane (1:1).[1][2]

    • Visualization: Ninhydrin stain (requires heating/deprotection on plate) or KMnO

      
      .[1][2] The Boc group is not UV active, but the carbonyls allow weak detection.[1][2]
      
References
  • PubChem. (n.d.).[1][2] (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate.[1][2][3][5] National Library of Medicine.[1][2] Retrieved January 31, 2026, from [Link][1][2]

Sources

(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profile & Handling of (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate

Executive Summary

(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate (CAS: 118759-52-9), also known as (S)-3-(Boc-amino)-gamma-butyrolactone , is a critical chiral building block in medicinal chemistry.[1] It serves as a masked form of homoserine and is pivotal in the synthesis of peptide mimics, statin intermediates, and diverse heterocyclic scaffolds.[2]

This guide addresses a frequent bottleneck in process development: solubility optimization . While the Boc group imparts lipophilicity, the polar lactone core creates a dichotomy that complicates solvent selection.[2] This whitepaper provides a definitive solubility landscape, stability warnings regarding lactone integrity, and self-validating protocols for purification.[2][1]

Physicochemical Architecture

To predict solubility, one must understand the molecular "tug-of-war" within the structure:

  • The Lipophilic Domain: The tert-butoxycarbonyl (Boc) group acts as a "grease ball," enhancing solubility in organic solvents like dichloromethane (DCM) and ethyl acetate.[2][1]

  • The Polar Domain: The gamma-butyrolactone ring possesses a significant dipole moment due to the cyclic ester.[2][1] It accepts hydrogen bonds but lacks donors (excluding the single carbamate NH).[2][1]

  • Result: The molecule exhibits an amphiphilic character , soluble in moderately polar organic solvents but insoluble in non-polar alkanes and water.[2]

PropertySpecification
Molecular Formula C₉H₁₅NO₄
Molecular Weight 201.22 g/mol
Physical State White to off-white crystalline solid
Predicted LogP ~0.6 – 1.0 (Moderate Lipophilicity)
H-Bond Donors 1 (Carbamate NH)
H-Bond Acceptors 4 (Lactone Carbonyl, Lactone Ether, Carbamate Carbonyl, Carbamate Ether)

Solubility Landscape & Solvent Compatibility[1][2]

The following matrix categorizes solvents based on their utility for dissolution (reaction/analysis) versus precipitation (purification) .

Tier 1: High Solubility (Primary Solvents)

Use these for reactions, NMR analysis, and initial dissolution.[2]

  • Chlorinated Solvents (DCM, Chloroform): The "Gold Standard" for this compound.[2][1] The high density and moderate polarity of DCM break crystal lattice energy effectively.[2]

    • Application: Synthesis, Column Chromatography (mobile phase).[2][1]

  • Polar Aprotic Solvents (THF, DMSO, DMF): Excellent solubility.[2][1]

    • Application: Nucleophilic substitution reactions, peptide coupling.[2]

    • Warning: DMSO and DMF are difficult to remove; avoid for final purification steps.[2][1]

  • Esters (Ethyl Acetate): Good solubility, though less than DCM.[2][1]

    • Application: Liquid-Liquid Extraction (Workup), Recrystallization (as the "Good" solvent).[2][1]

Tier 2: Conditional Solubility (Reactive Risks)

Use with caution.[1]

  • Alcohols (Methanol, Ethanol): Soluble, but risky.[2][1]

    • Risk:[2][3][4][5]Transesterification. In the presence of a base or strong acid, the lactone ring can open to form the corresponding methyl/ethyl ester.[2]

    • Guidance: Use only for short durations or neutral conditions.[2][1]

Tier 3: Anti-Solvents (Precipitation)

Use these to force the compound out of solution.[1]

  • Alkanes (Hexanes, Heptane, Pentane): Insoluble.[2][1]

    • Application: Recrystallization (as the "Bad" solvent) or triturating crude oils into solids.[2][1]

  • Water: Poor solubility.[2][1][6]

    • Risk:[2][4][5]Hydrolysis. Basic aqueous conditions (pH > 8) will rapidly hydrolyze the lactone to the open-chain hydroxy acid.[2][1]

Visualizing the Solubility Logic

The following diagram maps the decision process for solvent selection based on the operational goal (Reaction vs. Purification).

SolubilityLogic cluster_warning STABILITY WARNING Goal Operational Goal Reaction Synthesis / Reaction Goal->Reaction Purification Purification / Isolation Goal->Purification DCM DCM / CHCl3 (High Solubility) Reaction->DCM Standard THF THF / Dioxane (High Solubility) Reaction->THF If Reducing Agents Used EtOAc Ethyl Acetate (Moderate Solubility) Purification->EtOAc Dissolve Crude Hexane Hexanes / Heptane (Anti-Solvent) EtOAc->Hexane Add to Precipitate Water Aqueous Base (Hydrolysis Risk) Alcohol Hot Alcohols (Transesterification)

Figure 1: Decision tree for solvent selection emphasizing the balance between solubility and chemical stability.

Experimental Protocols

Protocol A: The "Cloud Point" Recrystallization

Objective: Purify crude (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate to >98% purity.[1]

Principle: This method utilizes the Ethyl Acetate (Solvent) / Hexane (Anti-solvent) system.[2][1] The compound is dissolved in the minimum amount of hot solvent, and the anti-solvent is added until the "cloud point" (nucleation) is reached.[2]

Reagents:

  • Crude Product[1][3][4][7][8][9]

  • Ethyl Acetate (HPLC Grade)[1]

  • Hexanes (or Heptane)[1]

Step-by-Step:

  • Dissolution: Place 1.0 g of crude solid in a flask. Add Ethyl Acetate dropwise while heating gently (40-50°C) until the solid just dissolves.

    • Self-Validation Check: The solution should be clear. If particles remain, filter hot.[2]

  • Nucleation: Remove from heat. While stirring, add Hexanes dropwise.

    • Visual Cue: Stop immediately when a faint, persistent white cloudiness (turbidity) appears.[2][1]

  • Re-dissolution: Add 1-2 drops of Ethyl Acetate to clear the cloudiness.[2][1]

  • Crystallization: Allow the flask to cool to room temperature undisturbed, then place in a fridge (4°C) for 2 hours.

  • Collection: Filter the white needles/powder and wash with cold Hexane.[2]

Protocol B: Stability-Safe Workup

Objective: Isolate the product from a reaction mixture without opening the lactone ring.[1]

Critical Mechanism: Lactones are sensitive to hydroxide (


).[2][1] Standard bicarbonate washes are safe, but strong bases (NaOH/KOH) must be avoided.[2][1]
  • Quench: Dilute reaction mixture with Ethyl Acetate.

  • Wash: Wash with 0.5 M HCl (to remove any amine impurities) followed by Saturated Brine .

    • Avoid: Do not use 1M NaOH or basic carbonate washes for extended periods.[2][1]

  • Dry: Use Anhydrous ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (Sodium Sulfate).[2][1][7] Magnesium Sulfate (
    
    
    
    ) is slightly Lewis acidic but generally acceptable.[2][1]

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Oiling Out (Product forms a goo instead of crystals)Solvent polarity too high or cooling too fast.[1]Re-heat and add more Ethyl Acetate.[2] Cool much slower (wrap flask in foil).
Loss of Product in Aqueous Layer Lactone hydrolysis (Ring Opening).[2][1]Check pH of aqueous layer.[2] If pH > 8, acidify immediately to pH 3-4 to re-cyclize (if hydroxy acid formed).[2][1]
NMR shows "Doublet" Methyl peaks Transesterification with Methanol.Avoid using MeOH as a reaction solvent.[2] Switch to THF or DCM.

References

  • PubChem. (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate Compound Summary. National Library of Medicine.[2][1] Available at: [Link][1]

  • Organic Syntheses. General Procedures for Boc-Protection and Lactone Handling. (Methodological grounding). Available at: [Link][1]

Sources

Technical Guide: Mass Spectrometry Characterization of (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate

[1]

Executive Summary

Compound: (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate Formula:

Exact Mass:Key Application:1

This guide analyzes the Electrospray Ionization (ESI) fragmentation mechanics of the title compound. The molecule combines a labile Boc-protecting group with a reactive


-lactone11

Part 1: Structural Analysis & Ionization Physics

To interpret the mass spectrum accurately, one must understand the protonation dynamics of the functional groups involved.

Protonation Sites

In positive mode ESI (


  • Primary Site (Kinetic): The Carbamate Carbonyl Oxygen . This is the most basic site due to resonance stabilization from the adjacent nitrogen lone pair. Protonation here weakens the tert-butyl-oxygen bond, triggering the primary fragmentation pathway.[1]

  • Secondary Site: The Lactone Carbonyl Oxygen . While less basic, protonation here can drive ring-opening reactions, particularly if the Boc group has already been cleaved.

The "Boc Effect" in Mass Spectrometry

The tert-butyloxycarbonyl (Boc) group acts as a "charge tag" that dictates the fragmentation hierarchy. Upon collisional activation, the Boc group undergoes a specific elimination reaction (McLafferty-like rearrangement or E1-like elimination), ejecting isobutylene.[1] This is the diagnostic signature for this molecule.

Part 2: Fragmentation Mechanism (The Core)

The fragmentation follows a sequential "unzipping" mechanism. The parent ion (m/z 202) rarely survives high collision energies, rapidly degrading into the free amine lactone core.

The Fragmentation Cascade
  • Precursor Ion (

    
     202):  The intact protonated molecule.[1]
    
  • Transition 1 (Loss of Isobutylene): The protonated carbamate eliminates neutral isobutylene (

    
    , 56 Da). This yields a transient carbamic acid intermediate (
    
    
    146).[1]
  • Transition 2 (Decarboxylation): The carbamic acid is unstable and spontaneously loses

    
     (44 Da) to form the protonated amine core, (S)-3-aminodihydrofuran-2(3H)-one  (
    
    
    102).[1]
  • Core Fragmentation: The lactone ring (

    
     102) undergoes further degradation, typically losing 
    
    
    (28 Da) or
    
    
    (18 Da) depending on internal energy distribution.[1]
Visualization of Signaling Pathway

The following diagram illustrates the stepwise degradation logic.

FragmentationPathwayNode_ParentPrecursor Ion [M+H]+m/z 202.1(Intact Carbamate)Node_InterIntermediatem/z 146.1(Carbamic Acid)Node_Parent->Node_Inter- 56 Da (Elimination)IsobutyleneIsobutylene (C4H8)Neutral Loss: 56 DaNode_AmineCore Productm/z 102.1(Aminobutyrolactone)Node_Inter->Node_Amine- 44 Da (Decarboxylation)CO2Carbon Dioxide (CO2)Neutral Loss: 44 DaNode_DeepDeep Fragmentsm/z 84 (-H2O) / m/z 74 (-CO)Node_Amine->Node_DeepRing Opening/Loss

Caption: Stepwise ESI-MS/MS fragmentation pathway of (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate showing the characteristic loss of the Boc protecting group.

Part 3: Experimental Protocol

To obtain reproducible data, specific LC-MS parameters are required to prevent premature in-source fragmentation.[1]

Method Parameters[1][2][3][4]
  • Instrument: Q-TOF or Triple Quadrupole (QQQ).[1]

  • Ionization: ESI Positive Mode (

    
    ESI).[1]
    
  • Solvent System:

    • Mobile Phase A: Water + 0.1% Formic Acid.[1]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Note: Avoid Methanol if possible, as it can nucleophilically attack the lactone ring over time, forming methyl esters (m/z +32 artifacts).

Critical Workflow: Preventing In-Source Decay

The Boc group is thermally labile.[1] If the source temperature is too high, you will observe

MethodWorkflowStep1Sample PrepDiluent: ACN:H2O (50:50)Step2LC SeparationC18 ColumnGradient ElutionStep1->Step2DecisionSource TempOptimizationStep2->DecisionPath_High> 350°CResult: In-Source Decay(Loss of Parent)Decision->Path_HighToo HotPath_Opt< 250°CResult: Intact Parent(m/z 202)Decision->Path_OptOptimal

Caption: Optimization workflow to preserve the labile Boc group during ionization.

Part 4: Diagnostic Ions & Interpretation[1]

The following table summarizes the key ions observed during MS/MS analysis. Use this for peak assignment.

m/z (Exp)Ion IdentityFormulaInterpretation
202.1


Parent Ion. Low abundance at high collision energy.[1]
224.1


Sodium Adduct. Often dominant in MS1.[1] More stable than the protonated form.
146.1


Carbamic Acid. Transient intermediate.[1] Rarely the base peak.
102.1


Base Peak (Quantifier). The stable aminobutyrolactone core.[1]
84.1


Lactone Dehydration. Secondary fragment from the core.[1]
57.1


Tert-butyl Cation. Characteristic low-mass marker for Boc groups.[1]
Quantitative Considerations

For MRM (Multiple Reaction Monitoring) method development on Triple Quads:

  • Quantifier Transition:

    
     (High intensity, specific).[1]
    
  • Qualifier Transition:

    
     (Confirming the presence of the t-butyl group).
    

Part 5: Troubleshooting & Artifacts

Lactone Hydrolysis

The lactone ring is susceptible to hydrolysis in aqueous buffers at pH > 7.

  • Artifact: Appearance of

    
     220 (
    
    
    ).
  • Cause: Ring opening to form the corresponding hydroxy-acid (Boc-Homoserine derivative).[1]

  • Prevention: Maintain acidic pH (0.1% Formic Acid) and analyze samples immediately after dilution.

Dimerization

At high concentrations (>10 µg/mL), Boc-protected molecules often form non-covalent dimers.[1]

  • Observation:

    
     403 (
    
    
    ) or
    
    
    425 (
    
    
    ).[1]
  • Solution: Dilute sample 10x to confirm monomeric species.

References

  • Fragmentation of N-Boc Groups: Reddy, P. N., et al. (2007).[1][2] Differentiation of Boc-protected peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry.

  • Lactone Fragmentation Mechanics: Gates, P. J., et al. (2019).[1] The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. ResearchGate.

  • Boc Deprotection Kinetics in ESI: Girod, M., et al. (2018).[1] Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. OSTI.GOV.[1]

  • Compound Data & Applications: PubChem Compound Summary for CID 10943528, (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate.[1]

Technical Whitepaper: Stereochemical Control and Utility of tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate

[1]

Executive Summary & Structural Analysis

tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate (CAS: 104227-71-6 for the (S)-enantiomer) is a critical chiral building block in medicinal chemistry.[1] Structurally, it is a


-amino-

-butyrolactone
1

1

Its primary value lies in its rigidity and functionality: the lactone ring protects the carboxylic acid and alcohol moieties while fixing the stereochemistry of the amine, making it an ideal precursor for statins , HIV protease inhibitors , and neuromodulators (GABA analogs).

Nomenclature Clarification

Researchers often encounter ambiguity in the nomenclature of substituted lactones.

  • Standard IUPAC: tert-butyl (5-oxotetrahydrofuran-3-yl)carbamate.[1]

  • Functional Equivalent: N-Boc-4-amino-dihydrofuran-2(3H)-one.[1]

  • Stereochemistry: The chiral center is at position 3 (using the 5-oxo numbering scheme).[1] The (S)-enantiomer is derived from L-Aspartic Acid .[1]

Table 1: Physicochemical Profile

PropertyDataNote
Formula C

H

NO

MW 201.22 g/mol
CAS (S-isomer) 104227-71-6Derived from L-Aspartic Acid
CAS (R-isomer) 137105-97-6Derived from D-Aspartic Acid
Appearance White to off-white solidHygroscopic
Melting Point 118–121 °CPurity dependent
Solubility DMSO, Methanol, DCMPoor water solubility

Synthetic Pathways and Stereochemical Control[1]

The synthesis of this scaffold relies heavily on the Chiral Pool strategy.[1] Using L-Aspartic acid guarantees the (S)-configuration at the stereocenter, provided racemization is avoided during the reduction step.[1]

Core Workflow: The Anhydride Reduction Route

The most robust industrial route involves the regioselective reduction of N-Boc-L-aspartic anhydride.[1] This method is preferred over the reduction of esters due to higher atom economy and easier purification.[1]

Mechanistic Pathway[1]
  • Cyclization: N-Boc-L-Aspartic acid is dehydrated to form N-Boc-L-aspartic anhydride.[1]

  • Regioselective Reduction: Sodium borohydride (NaBH

    
    ) reduces the more sterically accessible carbonyl (the 
    
    
    -carbonyl relative to the nitrogen is sterically hindered, directing reduction to the
    
    
    -carbonyl? Correction: The reduction of the anhydride is complex. In practice, the reduction of the anhydride typically yields the lactone where the nitrogen is beta to the carbonyl.)
  • Lactonization: The resulting intermediate spontaneously cyclizes or is acid-catalyzed to form the thermodynamically stable 5-membered lactone.[1]

SynthesisPathAspL-Aspartic Acid(Chiral Pool)BocAspN-Boc-L-Aspartic AcidAsp->BocAspBoc2O, NaOHAnhydrideN-Boc-Aspartic Anhydride(Activated Intermediate)BocAsp->AnhydrideAc2O or DCCDehydrationReductionRegioselective Reduction(NaBH4 / THF)Anhydride->ReductionSteric ControlProduct(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate(Target Lactone)Reduction->ProductCyclization

Figure 1: Synthetic workflow from L-Aspartic Acid to the target lactone.[1] The chirality of the L-Aspartic acid is preserved.[1][2]

Detailed Experimental Protocol

Note: This protocol is designed for high-purity synthesis (98%+ ee).

Step 1: Anhydride Formation

  • Suspend N-Boc-L-Aspartic Acid (10.0 g) in dry DCM (100 mL).

  • Add DCC (1.1 eq) at 0°C. Stir for 1 hour, then warm to RT for 12 hours.

  • Filter off the DCU urea byproduct.[1] Evaporate solvent to yield the crude anhydride (often used directly).[1]

Step 2: Reduction & Cyclization (Critical Step)

  • Dissolve the crude anhydride in anhydrous THF (50 mL) under Argon.

  • Cool to -10°C . Crucial: Temperature control prevents over-reduction to the diol.

  • Add NaBH

    
      (1.2 eq) suspended in THF dropwise over 30 minutes.[1]
    
  • Stir at -5°C for 2 hours.

  • Quench: Carefully add 1N HCl until pH 2. This destroys excess hydride and catalyzes the lactonization of the hydroxy-acid intermediate.[1]

  • Extraction: Extract with Ethyl Acetate (3x). Wash with brine, dry over Na

    
    SO
    
    
    .[1][3]
  • Purification: Recrystallize from Hexane/Ethyl Acetate or use Flash Chromatography (SiO

    
    , Hex/EtOAc 1:1).[1]
    

Analytical Resolution & Quality Control

Ensuring enantiomeric excess (ee) is vital for drug development applications.[1]

Chiral HPLC Method
  • Column: Chiralcel OD-H or AD-H (Daicel).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm (carbonyl absorption).[1]

  • Expectation: The (S)-enantiomer typically elutes later than the (R)-enantiomer on OD-H columns (verify with racemic standard).[1]

NMR Validation
  • 1H NMR (DMSO-d6): Look for the characteristic multiplets of the lactone ring protons.

    • 
       1.39 (s, 9H, Boc).
      
    • 
       2.40 (dd, 1H, Lactone CH
      
      
      ).
    • 
       2.85 (dd, 1H, Lactone CH
      
      
      ).
    • 
       4.0-4.5 (m, 3H, CH-N and CH
      
      
      -O).[1]
    • 
       7.2 (d, 1H, NH).[1]
      

Applications in Drug Discovery[1][2][3][6]

The tert-butyl (5-oxotetrahydrofuran-3-yl)carbamate scaffold is a "chiral pivot."[1] It can be opened to form

1
Key Reaction Pathways
  • Ring Opening (Hydrolysis): Treatment with LiOH yields N-Boc-3-amino-4-hydroxybutyric acid , a statin side-chain precursor.[1]

  • Aminolysis: Reaction with amines opens the lactone to form

    
    -amino amides , common in protease inhibitors.[1]
    
  • Reduction: Reduction with DIBAL-H yields the lactol , which can be used in Wittig reactions to extend the carbon chain.[1]

ApplicationsLactone(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamateStatinStatin Side Chains(Atorvastatin analogs)Lactone->Statin1. Ring Opening (LiOH)2. Chain ExtensionPeptidoPeptidomimetics(Protease Inhibitors)Lactone->PeptidoAminolysis (R-NH2)PyrrolidineChiral PyrrolidinesLactone->Pyrrolidine1. Reduction (DIBAL)2. Reductive Amination

Figure 2: Divergent synthesis applications of the lactone scaffold.

References

  • Sigma-Aldrich. (R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate Product Sheet. Retrieved from .[1]

  • PubChem. tert-butyl N-(5-oxotetrahydrofuran-3-yl)carbamate Compound Summary. Retrieved from .[1]

  • BLD Pharm. (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate Properties. Retrieved from .[1]

  • ChemicalBook. Synthesis and Properties of Boc-Aspartic Acid Derivatives. Retrieved from .[1]

(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate , widely known in the pharmaceutical industry as N-Boc-L-homoserine lactone .

Advanced Handling, Synthesis, and Safety Protocols for Drug Discovery

Chemical Identity & Structural Significance[1][2][3][4]

This compound serves as a critical "chiral pool" building block, primarily derived from L-aspartic acid or L-methionine. Its structural value lies in the


-lactone  ring (a latent electrophile) and the Boc-protected amine  (a stable precursor for further functionalization).

It is extensively used in the synthesis of peptidomimetics, protease inhibitors, and quorum-sensing analogs where the maintenance of the (S)-stereocenter is paramount.

PropertySpecification
IUPAC Name tert-Butyl N-[(3S)-5-oxotetrahydrofuran-3-yl]carbamate
Common Synonyms N-Boc-L-homoserine lactone; (S)-3-(Boc-amino)-

-butyrolactone
CAS Number 112224-11-2
Molecular Formula C

H

NO

Molecular Weight 201.22 g/mol
Chirality (S)-enantiomer (derived from L-amino acids)
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Hydrolyzes in water
Structural Nomenclature Note

While the CAS name uses "5-oxotetrahydrofuran-3-yl," this refers to the same skeleton as 2-oxotetrahydrofuran-3-yl (standard IUPAC for


-butyrolactone) but numbered relative to the ether oxygen. In this guide, we refer to it as N-Boc-L-homoserine lactone  to denote the 

-amino lactone structure consistent with commercial availability.

Hazard Profiling & Safety Engineering

Unlike generic MSDS documents, this section analyzes the mechanistic basis of the hazards. The lactone moiety is an acylating agent, capable of reacting with nucleophiles (including biological tissues), while the carbamate adds lipophilicity, aiding skin penetration.

GHS Classification & Logic[5]
Hazard ClassCodeStatementMechanistic Insight
Acute Toxicity (Oral) H302 Harmful if swallowedLactone hydrolysis in the gut generates acidic species; potential metabolic interference.
Skin Irritation H315 Causes skin irritationLipophilic Boc-group facilitates dermal absorption; lactone reacts with skin proteins (acylation).
Eye Irritation H319 Causes serious eye irritationDirect electrophilic attack on corneal mucous membranes; acidic hydrolysis products.
STOT - SE H335 May cause respiratory irritationInhalation of dust triggers mucosal irritation via similar electrophilic mechanisms.
Safety Decision Tree (Graphviz)

SafetyLogic Start Handling (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate State Physical State: Crystalline Solid Start->State Risk Primary Risk: Moisture Sensitivity & Irritation State->Risk PPE Required PPE: Nitrile Gloves (Double), Safety Goggles, Lab Coat Risk->PPE Hood Engineering Control: Fume Hood Required Risk->Hood Action1 Spill Scenario Hood->Action1 Clean1 Dry Sweep (Avoid Dust) Do NOT use water Action1->Clean1 Powder Clean2 Wipe with DCM/EtOAc Dispose as Organic Waste Clean1->Clean2

Caption: Decision logic for PPE selection and spill response, emphasizing water avoidance.

Handling, Stability & Storage Protocols

The integrity of this compound relies entirely on preventing the premature opening of the lactone ring.

The Hydrolysis Risk

The


-lactone ring is strained and susceptible to hydrolysis. Exposure to ambient moisture, especially in the presence of trace acids or bases, converts the lactone into N-Boc-homoserine  (the open-chain hydroxy acid). This impurity disrupts stoichiometry in subsequent reactions.
Storage Protocol
  • Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is preferred for high-purity standards.

  • Atmosphere: Must be stored under Argon (Ar) or Nitrogen (N

    
    ) .
    
  • Container: Amber glass vials with Teflon-lined caps. Parafilm sealing is recommended to prevent moisture ingress.

Self-Validating Purity Check

Before using the material in critical steps (e.g., peptide coupling), verify the integrity of the lactone ring via


H-NMR (CDCl

)
:
  • Intact Lactone: Look for the distinct multiplet of the

    
    -proton (approx. 4.2–4.5 ppm) and the 
    
    
    
    -methylene protons (approx. 4.1–4.4 ppm).
  • Hydrolyzed Impurity: Appearance of broad -OH/-COOH signals and a shift in the methylene protons indicates ring opening.

Synthetic Utility & Experimental Workflows

This compound is a versatile electrophile. The two primary reaction pathways are Nucleophilic Ring Opening (attacking the carbonyl) and N-Deprotection (removing the Boc group).

Pathway A: Nucleophilic Ring Opening (Aminolysis)

This reaction is used to install the homoserine motif into a peptide chain or to create "head-to-tail" cyclized peptidomimetics.

  • Reagents: Primary amine (R-NH

    
    ), mild base (optional).
    
  • Conditions: DCM or THF, 0°C to RT.

  • Mechanism: The amine attacks the lactone carbonyl, opening the ring to form a

    
    -hydroxy amide.
    
Pathway B: Acidic Deprotection (Boc Removal)

Used to expose the amine for coupling while keeping the lactone intact.

  • Reagents: 4M HCl in Dioxane or TFA/DCM.

  • Critical Note: Avoid aqueous acids. Water will hydrolyze the lactone simultaneously. Use anhydrous HCl/Dioxane to precipitate the amine-lactone hydrochloride salt directly.

Reaction Workflow Diagram (Graphviz)

SynthesisPathways Start N-Boc-L-Homoserine Lactone (112224-11-2) PathA Pathway A: Nucleophilic Attack Start->PathA Ring Opening PathB Pathway B: Deprotection Start->PathB Boc Removal ProdA Gamma-Hydroxy Amide PathA->ProdA Amine Attack ProdB L-Homoserine Lactone HCl Salt PathB->ProdB Precipitation Risk RISK: Aqueous Acid Opens Ring! PathB->Risk ReagentA R-NH2 / THF ReagentB HCl / Dioxane (Anhydrous)

Caption: Divergent synthetic pathways. Pathway B requires strictly anhydrous conditions to preserve the ring.

Emergency Response & First Aid

ScenarioImmediate ActionRationale
Eye Contact Rinse cautiously with water for 15+ mins. Remove contact lenses.Lactones can cause corneal opacity if not flushed immediately.
Skin Contact Wash with soap and water. Do not use alcohol. Alcohol may increase the solubility and penetration of the Boc-protected compound.
Ingestion Rinse mouth. Do NOT induce vomiting. Call a Poison Center.Risk of gastric hydrolysis and irritation.
Fire Use CO

, dry chemical, or foam.[1]
Standard organic fire response. Avoid water jets which may spread the melting solid.

References

  • PubChem. (n.d.).[2] (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate (Compound Summary). National Library of Medicine. Retrieved January 31, 2026, from [Link]

Sources

Methodological & Application

Synthesis of (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate from L-aspartic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Chiral Pool Approach to the Synthesis of (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate from L-Aspartic Acid

Abstract

(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate, also known as (S)-3-Boc-Amino-γ-butyrolactone, is a valuable chiral building block in the synthesis of various pharmaceutical agents and biologically active molecules.[1] Its stereodefined structure, featuring a protected amine and a reactive lactone, makes it a versatile intermediate for introducing chirality and functionality. This application note provides a detailed, three-step synthetic protocol starting from the inexpensive and readily available chiral pool precursor, L-aspartic acid. The described methodology involves N-protection of the amino group, selective reduction of the α-carboxylic acid, and subsequent acid-catalyzed intramolecular cyclization. This guide is designed for researchers in synthetic chemistry and drug development, offering not only a step-by-step protocol but also a deep dive into the rationale behind the experimental choices, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction & Synthetic Strategy

The demand for enantiomerically pure compounds in the pharmaceutical industry is ever-increasing, as the biological activity of a drug is often confined to a single enantiomer. The synthesis of such molecules frequently relies on chiral building blocks. (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate is a prime example of such a synthon, serving as a key intermediate in the preparation of complex chiral molecules.[2]

Our synthetic strategy leverages L-aspartic acid, a natural amino acid, as the starting material. This approach is advantageous due to the low cost and inherent chirality of the starting material, which is preserved throughout the synthesis. The overall transformation is achieved in three main stages:

  • N-Protection: The amine functionality of L-aspartic acid is protected with a tert-butoxycarbonyl (Boc) group. The Boc group is chosen for its stability under the basic and reductive conditions of the subsequent steps and its ease of removal under acidic conditions.[3][4]

  • Selective Reduction: The two carboxylic acid groups of N-Boc-L-aspartic acid exhibit different reactivities. The α-carboxylic acid is selectively activated as a mixed anhydride and then reduced to a primary alcohol using sodium borohydride.[5] This selective transformation is the key step in forming the required γ-hydroxy acid precursor.

  • Intramolecular Cyclization (Lactonization): The resulting N-Boc protected γ-hydroxy amino acid is unstable and spontaneously cyclizes under acidic workup conditions. The hydroxyl group performs a nucleophilic attack on the side-chain carboxyl group to form the thermodynamically stable five-membered γ-butyrolactone ring.[6]

This entire process is outlined in the workflow below.

Overall Synthetic Workflow

Synthesis_Workflow Start L-Aspartic Acid Step1 Step 1: N-Boc Protection (Boc)2O, Base Start->Step1 Intermediate1 Boc-L-Aspartic Acid Step1->Intermediate1 Step2 Step 2: Selective Reduction i) EtOCOCl, NMM ii) NaBH4 Intermediate1->Step2 Intermediate2 (S)-2-(Boc-amino)-4- hydroxybutanoic acid Step2->Intermediate2 Step3 Step 3: Lactonization Acid-Catalyzed Cyclization Intermediate2->Step3 Product (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate Step3->Product

Sources

The Pivotal Role of (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Chiral Building Block of Critical Importance

In the landscape of contemporary drug discovery, the strategic use of chiral building blocks is paramount to the successful synthesis of complex therapeutic agents. Among these, (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate, a seemingly unassuming molecule, has emerged as a cornerstone intermediate, most notably in the synthesis of the groundbreaking antiviral drug, Nirmatrelvir. This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, elucidating the profound utility of this carbamate derivative. We will delve into its chemical rationale, provide detailed, field-proven protocols for its synthesis and subsequent application, and offer insights into its broader potential in medicinal chemistry.

The significance of (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate lies in its unique trifecta of structural features: a reactive γ-butyrolactone ring, a stereodefined chiral center, and a readily cleavable Boc-protecting group. This combination provides a robust scaffold for the construction of intricate molecular architectures with high stereochemical fidelity, a critical determinant of a drug's efficacy and safety profile. Its most prominent application to date is as the "eastern fragment" in the total synthesis of Nirmatrelvir, a potent inhibitor of the SARS-CoV-2 main protease (Mpro) and the active pharmaceutical ingredient in the COVID-19 oral antiviral treatment, Paxlovid.[1][2][3][4][5]

This guide will move beyond a mere recitation of facts, offering a narrative grounded in the principles of synthetic organic chemistry and process development. We will explore not just the "how," but also the "why" behind experimental choices, empowering researchers to not only replicate but also adapt and innovate upon these methodologies.

Chemical Properties and Identification

A thorough understanding of the physicochemical properties of (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate is fundamental to its effective handling, reaction optimization, and purification.

PropertyValueSource
Molecular Formula C₉H₁₅NO₄
Molecular Weight 201.22 g/mol
CAS Number 104227-71-6
Appearance White to off-white solidGeneral Laboratory Observation
IUPAC Name tert-butyl N-[(3S)-5-oxooxolan-3-yl]carbamate
Synonyms (S)-3-Boc-Amino-gamma-butyrolactone, (S)-3-(tert-Butoxycarbonylamino)dihydrofuran-2(3H)-one

Application in Drug Discovery: The Synthesis of Nirmatrelvir

The marquee application of (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate is its role as a key precursor to the "eastern fragment" of Nirmatrelvir.[1][2][3][4] This fragment constitutes the reactive "warhead" of the drug, which covalently binds to the catalytic cysteine residue of the viral protease. The workflow below illustrates the pivotal position of our title compound in the broader synthetic route to Nirmatrelvir.

Nirmatrelvir_Synthesis cluster_eastern Eastern Fragment Synthesis cluster_western Western Fragment Synthesis Boc_Glutamate N-Boc-L-glutamate dimethyl ester Alkylation Diastereoselective Alkylation Boc_Glutamate->Alkylation Nitrile_Intermediate Nitrile Intermediate Alkylation->Nitrile_Intermediate Reduction_Cyclization Reduction & Cyclization Nitrile_Intermediate->Reduction_Cyclization Target_Compound (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate Reduction_Cyclization->Target_Compound Amide_Coupling_Final Amide Bond Formation Target_Compound->Amide_Coupling_Final Key Coupling Step L_tert_Leucine L-tert-Leucine Coupling1 Amide Coupling L_tert_Leucine->Coupling1 Bicyclic_Proline Bicyclic Proline Derivative Bicyclic_Proline->Coupling1 Western_Fragment Western Fragment Coupling1->Western_Fragment Western_Fragment->Amide_Coupling_Final Nirmatrelvir_Precursor Nirmatrelvir Precursor Amide_Coupling_Final->Nirmatrelvir_Precursor Nirmatrelvir Nirmatrelvir Nirmatrelvir_Precursor->Nirmatrelvir Final Steps

Caption: Synthetic workflow for Nirmatrelvir highlighting the role of the target compound.

Experimental Protocols

The following protocols are presented as a guide for the synthesis, characterization, and subsequent use of (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate. These have been synthesized from literature procedures and are intended to be a robust starting point for laboratory execution.[6][7][8][9][10][11][12]

Protocol 1: Synthesis of (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate

This protocol is a multi-step process starting from commercially available N-Boc-L-glutamic acid dimethyl ester. The causality behind this choice of starting material is its inherent chirality, which sets the stereochemistry for the final product.

Step 1a: Diastereoselective Alkylation

This step introduces the cyanomethyl group, which will ultimately be transformed into the lactam ring. The use of a strong base like lithium diisopropylamide (LDA) at low temperatures is crucial to ensure kinetic control and high diastereoselectivity.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve N-Boc-L-glutamic acid dimethyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.2 M.

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA, 2.2 eq, prepared in situ or from a commercial source) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C.

  • Alkylation: Add a solution of bromoacetonitrile (1.5 eq) in anhydrous THF dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile intermediate.

Step 1b: Reductive Cyclization

This step achieves both the reduction of the nitrile to a primary amine and the subsequent intramolecular cyclization to form the desired γ-butyrolactone ring. Raney nickel is an effective catalyst for this transformation.

  • Reaction Setup: Dissolve the crude nitrile intermediate from the previous step in methanol to a concentration of 0.1 M in a hydrogenation vessel.

  • Hydrogenation: Add Raney nickel (approximately 10% by weight of the substrate) to the solution. Pressurize the vessel with hydrogen gas (50-100 psi) and stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the Raney nickel catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure.

  • Purification: The crude (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the product as a white to off-white solid.

Protocol 2: Characterization of (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate

Rigorous characterization is essential to confirm the identity and purity of the synthesized material before its use in subsequent steps.

2a: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-15 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR (400 MHz, CDCl₃): Expected signals include a singlet for the tert-butyl protons (~1.45 ppm, 9H), multiplets for the diastereotopic methylene protons of the lactone ring (~2.5-2.9 ppm, 2H), a multiplet for the chiral proton at C3 (~4.4-4.6 ppm, 1H), and multiplets for the methylene protons at C4 (~4.2-4.4 ppm, 2H). A broad singlet for the NH proton will also be present (~5.0-5.5 ppm, 1H).

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals include the carbonyl of the lactone (~175 ppm), the carbamate carbonyl (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the chiral carbon at C3 (~50 ppm), the methylene carbon at C4 (~65 ppm), the methylene carbon adjacent to the carbonyl (~35 ppm), and the methyl carbons of the tert-butyl group (~28 ppm).

2b: High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid or formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Analysis: The purified product should show a single major peak, allowing for the determination of purity.

Protocol 3: Coupling with the "Western Fragment" of Nirmatrelvir

This protocol describes the crucial amide bond formation between (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate (the "eastern fragment") and the "western fragment" of Nirmatrelvir. This reaction is a standard peptide coupling, and the choice of coupling agents is critical to ensure high yield and minimize racemization.

Coupling_Reaction Target_Compound (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate Product Coupled Product (Nirmatrelvir Precursor) Target_Compound->Product Western_Fragment Western Fragment (with deprotected amine) Western_Fragment->Product Coupling_Agents EDC, HOAt (or similar) Coupling_Agents->Product Base DIPEA or NMM Base->Product Solvent Anhydrous DMF or DCM Solvent->Product

Sources

Application Notes and Protocols: Strategies for the N-Boc Deprotection of (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (S)-3-Aminodihydrofuran-2(3H)-one

(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate is a pivotal intermediate in synthetic organic chemistry and drug development. The removal of its tert-butyloxycarbonyl (Boc) protecting group unveils (S)-3-aminodihydrofuran-2(3H)-one[1][2], a chiral γ-amino acid lactone. This scaffold is of significant interest due to its presence in various biologically active molecules and its utility as a constrained amino acid surrogate in medicinal chemistry.

The selection of an appropriate deprotection method is paramount, as the integrity of the γ-butyrolactone ring is susceptible to hydrolysis under certain conditions. This guide provides a comprehensive overview of validated methods for the N-Boc deprotection of this substrate, detailing the causality behind procedural choices and offering a comparative analysis to assist researchers in selecting the optimal strategy for their synthetic needs.

Core Principle: The Mechanism of Acid-Catalyzed Boc Deprotection

The acid-catalyzed removal of the Boc group is the most common deprotection strategy. The generally accepted mechanism involves three key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by an acid (H⁺), enhancing the electrophilicity of the carbonyl carbon.

  • Fragmentation: The protonated carbamate undergoes fragmentation to form a stable tert-butyl cation, carbon dioxide, and the free amine.[3]

  • Salt Formation: The liberated amine is subsequently protonated by the acid to form the corresponding amine salt.

This process is efficient but generates a reactive tert-butyl cation, which can lead to side reactions if not properly managed. The choice of acid and solvent is critical to ensure high yield and purity of the final product, especially with a potentially sensitive substrate like a lactone.

Acid-Catalyzed Boc Deprotection cluster_0 Deprotection Mechanism Start Boc-Protected Amine Protonation Protonation of Carbonyl Oxygen Start->Protonation + H+ Intermediate Protonated Carbamate Protonation->Intermediate Fragmentation Fragmentation Intermediate->Fragmentation Products Free Amine + CO2 + t-Butyl Cation Fragmentation->Products Salt Amine Salt Products->Salt + H+ HCl_Deprotection_Workflow A Dissolve Substrate in Anhydrous Dioxane B Add 4M HCl in Dioxane A->B C Stir at Room Temperature (1-4 hours) B->C D Monitor by TLC/LC-MS C->D E Concentrate in vacuo D->E F Triturate with Ether E->F G Filter and Dry F->G H Pure Amine HCl Salt G->H

Sources

(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate role in synthesizing neuroactive compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (S)-tert-Butyl (2-oxotetrahydrofuran-3-yl)carbamate (Note: The nomenclature "(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate" in the request is interpreted here as the standard (S)-tert-Butyl (2-oxotetrahydrofuran-3-yl)carbamate , also known as Boc-L-Homoserine Lactone , based on its prevalent role in synthesizing neuroactive Gamma-Secretase Inhibitors.)

Executive Summary

(S)-tert-Butyl (2-oxotetrahydrofuran-3-yl)carbamate (CAS: 35656-48-1), commonly referred to as Boc-L-Homoserine Lactone , is a critical chiral building block in the synthesis of neuroactive peptidomimetics. Its primary application lies in the development of Gamma-Secretase Inhibitors (GSIs) , such as DAPT and Semagacestat , which modulate Notch signaling and Amyloid-beta (A


) production—key pathways in Alzheimer’s disease and oncology.

This guide details the strategic use of this lactone to generate hydroxyethylene isosteres and amino-lactones , serving as a stable, activated scaffold for nucleophilic ring-opening reactions.

Mechanistic Insight & Structural Utility

The utility of Boc-L-Homoserine Lactone stems from its dual functionality:

  • Masked C-Terminus: The lactone ring protects the carboxylic acid and alcohol functionalities while maintaining a rigid, reactive electrophile.

  • Chiral Fidelity: Derived from L-Aspartic acid or L-Methionine, it retains the (S)-configuration essential for biological recognition in protease active sites.

Reaction Paradigm: The core transformation involves the nucleophilic attack of a primary amine on the lactone carbonyl. This opens the ring to form a hydroxy-amide (or hydroxy-ethylene transition state mimic), a structural motif that mimics the tetrahedral intermediate of peptide bond hydrolysis, thereby inhibiting aspartyl proteases (like Gamma-Secretase).

ReactionMechanism Lactone (S)-Boc-Homoserine Lactone (Electrophile) Intermediate Tetrahedral Intermediate Lactone->Intermediate Nucleophilic Attack Amine Primary Amine (R-NH2) (Nucleophile) Amine->Intermediate Product Hydroxy-Amide (Protease Inhibitor Scaffold) Intermediate->Product Ring Opening

Figure 1: Mechanism of amine-mediated lactone ring opening to generate neuroactive scaffolds.

Application Protocol: Synthesis of Gamma-Secretase Inhibitor (GSI) Intermediate

This protocol describes the synthesis of a DAPT analog precursor via the ring opening of Boc-L-Homoserine Lactone with a functionalized amine.

Materials & Reagents
ReagentSpecificationRole
(S)-Boc-Homoserine Lactone >98% ee, (S)-isomerChiral Electrophile
L-Phenylalanine tert-butyl ester Free base or HCl saltNucleophile (Amine)
2-Hydroxypyridine Catalytic gradeBifunctional Catalyst
Toluene AnhydrousSolvent
DIPEA (If using amine salt)Base
Step-by-Step Methodology

1. Preparation of Reaction Mixture

  • Charge: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve (S)-Boc-Homoserine Lactone (1.0 equiv, 5.0 mmol) in anhydrous Toluene (25 mL).

  • Addition: Add L-Phenylalanine tert-butyl ester (1.1 equiv, 5.5 mmol). If the amine is an HCl salt, add DIPEA (1.2 equiv) to liberate the free base prior to addition.

  • Catalyst: Add 2-Hydroxypyridine (0.1 equiv). Note: This catalyst promotes the ring opening via proton transfer, significantly accelerating the reaction without racemization.

2. Reaction Execution

  • Heating: Heat the mixture to 80°C under an inert atmosphere (

    
     or Ar).
    
  • Monitoring: Monitor reaction progress via TLC (SiO2, 50% EtOAc/Hexanes). The lactone spot (

    
    ) should disappear, and a more polar product spot (
    
    
    
    ) should appear.
  • Duration: Typical reaction time is 12–16 hours .

3. Work-up & Isolation

  • Cooling: Cool the reaction mixture to room temperature.

  • Washing: Dilute with EtOAc (50 mL) and wash sequentially with:

    • 10% Citric Acid (2 x 20 mL) – Removes excess amine/catalyst.

    • Sat.

      
       (2 x 20 mL).
      
    • Brine (1 x 20 mL).

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude residue is often pure enough for the next step. If necessary, purify via flash column chromatography (Gradient: 0

    
     60% EtOAc in Hexanes).
    

4. Product Characterization (Expected Data)

  • Appearance: White foam or solid.

  • 1H NMR (

    
    ):  Diagnostic signals include the Boc-group singlet (
    
    
    
    1.44, 9H), the amide doublet (
    
    
    7.0-7.5), and the diastereotopic methylene protons of the opened ring (
    
    
    3.5-3.8).
  • Mass Spec (ESI):

    
     corresponding to the coupled adduct.
    

Workflow Visualization: From Precursor to Neuroactive Drug

The following diagram illustrates the position of this protocol within the broader synthesis of a DAPT-like neuroactive compound.

GSI_Synthesis Start L-Aspartic Acid Lactone (S)-Boc-Homoserine Lactone (Key Intermediate) Start->Lactone Reduction & Cyclization Step1 Ring Opening (with Amine) Lactone->Step1 + R-NH2 / 80°C HydroxyAmide Hydroxy-Amide Intermediate Step1->HydroxyAmide Oxidation Oxidation / Cyclization (Optional for specific targets) HydroxyAmide->Oxidation Functionalization FinalDrug Neuroactive GSI (e.g., DAPT Analog) Oxidation->FinalDrug

Figure 2: Synthetic pathway from L-Aspartic Acid to Neuroactive GSI via the Lactone intermediate.

Quality Control & Troubleshooting

To ensure the integrity of the neuroactive synthesis, the intermediate must meet strict criteria.

ParameterAcceptance CriteriaMethodTroubleshooting
Purity >98% (Area %)HPLC (C18, ACN/H2O)If <98%, recrystallize from EtOAc/Hexanes.
Enantiomeric Excess >99% eeChiral HPLC (AD-H column)Check starting material optical rotation. Avoid high temp (>100°C).
Water Content <0.5%Karl FischerDry toluene over molecular sieves (4Å) before use.
Residual Solvent <500 ppmGC-HeadspaceExtend vacuum drying time at 40°C.

Common Issues:

  • Incomplete Reaction: Often due to steric hindrance of the amine. Solution: Increase catalyst loading to 0.2 equiv or switch solvent to THF (reflux).

  • Racemization: Rare, but can occur with strong bases. Solution: Use DIPEA or NMM; avoid NaOH/KOH.

References

  • Synthesis of Gamma-Secretase Inhibitors: Dovey, H. F., et al. (2001). "Functional gamma-secretase inhibitors reduce beta-amyloid peptide levels in brain." Journal of Neurochemistry. Link

  • Lactone Ring Opening Methodology: Plotka, M. W., et al. (2011). "Ring Opening of Chiral Lactones: A Versatile Route to Functionalized Amino Acids." Organic Letters. Link

  • DAPT Synthesis Protocol: Audia, J. E., et al. (2000). "Design, synthesis, and biological evaluation of a series of potent, orally bioavailable gamma-secretase inhibitors." Journal of Medicinal Chemistry. Link

Troubleshooting & Optimization

Technisches Support-Center: Umkristallisationstechniken für (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamat

Author: BenchChem Technical Support Team. Date: February 2026

Answering in German as requested by the user.

Verfasst von: Einem leitenden Anwendungswissenschaftler

Dieses Handbuch richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und bietet eine gezielte technische Anleitung zur Reinigung von (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamat mittels Umkristallisation. Als entscheidender chiraler Baustein in der pharmazeutischen Synthese ist die Reinheit dieser Verbindung von größter Bedeutung.

Teil 1: Häufig gestellte Fragen (FAQs)

Dieser Abschnitt befasst sich mit den häufigsten unmittelbaren Fragen, die während des Umkristallisationsprozesses auftreten.

F1: Welches ist das ideale Lösungsmittelsystem für die Umkristallisation von (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamat? A1: Die Auswahl des Lösungsmittels ist entscheidend. Ein ideales Lösungsmittel löst die Verbindung bei hohen Temperaturen gut und bei niedrigen Temperaturen schlecht. Für diese Verbindung wird häufig eine Mischung aus Ethylacetat und Heptan/Hexan empfohlen.[1][2] Ethylacetat dient als Lösungsmittel, um das Rohprodukt in der Hitze aufzulösen, während Heptan oder Hexan als Fällungsmittel (Anti-Lösungsmittel) fungiert, das bei Abkühlung die Kristallisation einleitet. Ein alternativer Ansatz, insbesondere für polarere Verbindungen, könnte die Verwendung von Wasser sein, obwohl dies zu geringeren Ausbeuten führen kann.[1]

F2: Meine Substanz ölt aus, anstatt zu kristallisieren. Was ist die Ursache und wie kann ich das verhindern? A2: Das "Ausölen" tritt auf, wenn sich der gelöste Stoff als flüssige Phase abscheidet, anstatt feste Kristalle zu bilden. Dies geschieht typischerweise, wenn die Lösung zu schnell abgekühlt wird oder die Konzentration zu hoch ist, was zu einer Übersättigung führt, bei der die Temperatur über dem Schmelzpunkt des gelösten Stoffes liegt.[2]

  • Verlangsamung der Abkühlgeschwindigkeit: Lassen Sie die heiße Lösung langsam auf Raumtemperatur abkühlen, bevor Sie sie in ein Eisbad stellen.

  • Verdünnung der Lösung: Fügen Sie eine kleine Menge zusätzliches heißes Lösungsmittel hinzu, um die Sättigung zu verringern.

  • Impfkristalle hinzufügen: Das Einbringen eines winzigen Kristalls des reinen Produkts kann die geordnete Kristallbildung einleiten.

  • Kratzen: Das Kratzen an der Innenwand des Glaskolbens mit einem Glasstab erzeugt mikroskopische raue Stellen, die als Keimbildungszentren dienen können.

F3: Die Reinheit meines umkristallisierten Produkts verbessert sich nicht signifikant. Woran könnte das liegen? A3: Wenn die Reinheit stagniert, sind mehrere Faktoren zu berücksichtigen:

  • Ungeeignetes Lösungsmittelsystem: Die Verunreinigungen könnten ein ähnliches Löslichkeitsprofil wie Ihr Produkt im gewählten Lösungsmittel haben.[3] Es ist notwendig, ein anderes Lösungsmittelsystem zu erproben.

  • Einschluss von Verunreinigungen (Okklusion): Wenn die Kristalle zu schnell wachsen, können Verunreinigungen im Kristallgitter eingeschlossen werden. Eine langsamere Kristallisation ist hier der Schlüssel.

  • Falsche Ausgangsreinheit: Wenn das Rohmaterial stark verunreinigt ist, kann eine einzelne Umkristallisation nicht ausreichen. Eine vorgeschaltete Reinigung, z. B. durch eine kurze Kieselgelsäule ("plug"), kann erforderlich sein.[3]

F4: Was ist eine typische erwartete Ausbeute und wie kann ich sie maximieren? A4: Eine gut optimierte Umkristallisation sollte Ausbeuten von über 80-90 % erzielen. Um die Ausbeute zu maximieren:

  • Minimieren Sie die Lösungsmittelmenge: Verwenden Sie nur so viel heißes Lösungsmittel wie unbedingt nötig, um Ihr Rohprodukt vollständig zu lösen. Überschüssiges Lösungsmittel hält mehr von Ihrem Produkt in der Mutterlauge gelöst.

  • Stellen Sie eine vollständige Ausfällung sicher: Kühlen Sie die Lösung ausreichend lange bei einer niedrigen Temperatur (z. B. 2-8 °C).[4][5]

  • Waschen Sie die Kristalle richtig: Waschen Sie den Filterkuchen mit einer minimalen Menge eiskalten Lösungsmittels (vorzugsweise des Anti-Lösungsmittels wie Hexan), um anhaftende Mutterlauge zu entfernen, ohne das Produkt wieder aufzulösen.

Teil 2: Detaillierte Anleitung zur Fehlerbehebung

Dieser Abschnitt bietet tiefere Einblicke und strukturierte Lösungsansätze für komplexere Herausforderungen.

Symptome: Das Produkt fällt als feines Pulver ohne definierte Kristallstruktur aus oder bleibt vollständig in Lösung. Ursache: Dies ist oft auf eine zu hohe Übersättigung und eine zu schnelle Keimbildung zurückzuführen, die das Kristallwachstum überholt. Verunreinigungen können ebenfalls als Kristallisationsinhibitoren wirken.

Workflow zur Fehlerbehebung bei schlechter Kristallbildung

Bildunterschrift: Workflow zur Behebung von Problemen bei der Kristallbildung.

Symptome: Das Endprodukt ist gelblich oder bräunlich, obwohl ein weißer Feststoff erwartet wird. Ursache: Farbige Verunreinigungen werden nicht effektiv entfernt oder das Produkt zersetzt sich bei den hohen Temperaturen, die für das Auflösen erforderlich sind. Carbamate können thermisch empfindlich sein.[1]

Entscheidungsbaum zur Behebung von Verfärbungen

Bildunterschrift: Entscheidungsfindung zur Behebung von Produktverfärbungen.

Protokoll zur Aktivkohlebehandlung:

  • Lösen Sie das Rohprodukt im heißen Lösungsmittel.

  • Fügen Sie eine kleine Menge (1-2 Gew.-%) Aktivkohle hinzu.

  • Rühren Sie die Suspension für 5-10 Minuten bei hoher Temperatur.

  • Filtrieren Sie die heiße Lösung durch eine Schicht Celite® oder ein engporiges Filterpapier, um die Kohle zu entfernen.

  • Lassen Sie das Filtrat wie gewohnt abkühlen, um die Kristallisation einzuleiten.

Symptome: Anstelle von Kristallen bildet sich eine zweite, dichte flüssige Phase am Boden des Kolbens. Ursache: Die Löslichkeit der Substanz nimmt so schnell ab, dass der Sättigungspunkt bei einer Temperatur erreicht wird, die über dem Schmelzpunkt der Substanz (oder einer eutektischen Mischung mit dem Lösungsmittel) liegt. Der Schmelzpunkt von tert-Butylcarbamat-Derivaten liegt oft im Bereich von 105-108 °C, was bei der Auswahl des Lösungsmittels und der Temperatur berücksichtigt werden muss.[6][7]

Lösungsstrategien:

  • Lösungsmittel mit niedrigerem Siedepunkt: Wählen Sie ein Lösungsmittel oder eine Mischung, die das Auflösen bei einer Temperatur unterhalb des Schmelzpunktes der Substanz ermöglicht.

  • Stark verdünnen: Arbeiten Sie mit einer größeren Menge an Lösungsmittel, um die Sättigungskonzentration erst bei niedrigeren Temperaturen zu erreichen.

  • Langsames Abkühlen: Dies ist die wichtigste Maßnahme. Ein sehr langsames Abkühlen ermöglicht es dem System, den Punkt der Keimbildung bei einer Temperatur zu erreichen, bei der die feste Phase thermodynamisch stabiler ist als die flüssige.

Teil 3: Experimentelle Protokolle und Daten

Die folgende Tabelle fasst gängige Lösungsmittelsysteme zusammen, die für Carbamate und Lactone geeignet sind.

LösungsmittelsystemPrimäres Lösungsmittel (gut löslich)Anti-Lösungsmittel (schlecht löslich)Anmerkungen
Ethylacetat / n-HexanEthylacetatn-HexanSehr gebräuchlich, gute Löslichkeitsdifferenz.[2]
Aceton / n-HexanAcetonn-HexanFunktioniert gut, besonders wenn man es langsam eindunsten lässt.[2]
ToluolToluol(oft keines)Gut für aromatische oder weniger polare Verbindungen, kann aber Verunreinigungen einschließen.[3]
Isopropanol / WasserIsopropanolWasserGeeignet für polarere Verbindungen.
  • Auflösen: Geben Sie das rohe (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamat in einen Erlenmeyerkolben mit einem Magnetrührstab. Fügen Sie eine minimale Menge Ethylacetat hinzu.

  • Erhitzen: Erhitzen Sie die Suspension unter Rühren auf einem Heizrührer auf ca. 60-70 °C, bis eine klare Lösung entsteht. Fügen Sie bei Bedarf tropfenweise mehr Ethylacetat hinzu, bis alles gelöst ist. Vermeiden Sie übermäßiges Erhitzen.[1]

  • Zugabe des Anti-Lösungsmittels: Geben Sie langsam bei hoher Temperatur n-Hexan hinzu, bis eine leichte, bleibende Trübung auftritt. Fügen Sie dann 1-2 Tropfen Ethylacetat hinzu, um die Lösung wieder klar zu machen.

  • Abkühlen: Nehmen Sie den Kolben von der Heizplatte, decken Sie ihn ab (z. B. mit einem Uhrglas) und lassen Sie ihn langsam und ungestört auf Raumtemperatur abkühlen.

  • Kristallisation vervollständigen: Stellen Sie den Kolben für mindestens 1 Stunde in ein Eisbad oder einen Kühlschrank (2-8 °C), um die Ausfällung zu maximieren.[5]

  • Isolierung: Filtrieren Sie die Kristalle über eine Nutsche ab und waschen Sie den Filterkuchen mit einer kleinen Menge eiskaltem n-Hexan.

  • Trocknung: Trocknen Sie das Produkt im Vakuum bis zur Gewichtskonstanz.

Teil 4: Referenzen

  • Organic Syntheses Procedure. (n.d.). Carbamic acid, tert-butyl ester. Organic Syntheses. Abgerufen von [Link]

  • Reddit r/Chempros. (2022). Recrystallization Issues. Reddit. Abgerufen von [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate. PubChem. Abgerufen von [Link]

  • Doherty, R. D., et al. (1997). Current issues in recrystallization: A review. Materials Science and Engineering A, 238(2), 219-274.

  • Organic Syntheses Procedure. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Abgerufen von [Link]

  • Lead Sciences. (n.d.). (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate. Abgerufen von [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Abgerufen von [Link]

  • ResearchGate. (2021). Selective and Waste-Free Isolation of High Purity Primary Amines. Abgerufen von [Link]

  • Journal of the American Chemical Society. (2022). Light-Driven Organocatalytic Birch Reduction. Abgerufen von [Link]

  • ResearchGate. (2016). Synthesis of tert-butyl 5-amino-4.... Abgerufen von [Link]

  • National Center for Biotechnology Information. (n.d.). tert-butyl[(2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl]carbamate. PubChem. Abgerufen von [Link]

  • National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. Abgerufen von [Link]

  • AbacipharmTech. (n.d.). (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate. Abgerufen von [Link]

Sources

Technical Support Center: Analytical HPLC Methods for Purity Determination of (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate is a chiral building block crucial in the synthesis of various pharmaceutical compounds.[1] Its purity, both chemical and enantiomeric, is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for this purpose, offering high resolution and quantitative accuracy for non-volatile and thermally labile compounds like carbamates.[2][3]

This guide serves as a technical support center for researchers, scientists, and drug development professionals. It provides field-proven insights, troubleshooting guides, and detailed protocols to navigate the complexities of developing and implementing robust HPLC methods for this specific molecule. We will address both achiral analysis for chemical purity and chiral separations for enantiomeric purity.

Foundational HPLC Methodologies: Recommended Starting Points

Before troubleshooting, a robust starting method is essential. The following tables summarize validated starting points for both reversed-phase and chiral HPLC analyses. These parameters are designed to be a solid foundation for further optimization.

Table 1: Recommended Starting Method for Chemical Purity (Reversed-Phase HPLC)

ParameterRecommended ConditionRationale & Causality
Column C18, 250 x 4.6 mm, 5 µm (End-capped)A C18 column provides excellent hydrophobic retention for this moderately polar molecule. End-capping is critical to minimize secondary interactions with residual silanols, which can cause peak tailing.[4]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acidifies the mobile phase to a pH of approximately 2.7. This protonates the analyte's carbamate nitrogen and any residual silanols on the stationary phase, drastically reducing peak tailing.[5]
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier offering good peak shape and lower backpressure compared to methanol.
Gradient 20% to 80% B over 20 minutesA gradient elution is necessary to elute any potential impurities with different polarities and to ensure the column is adequately cleaned after each injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
Detection (UV) 210 nmThe carbamate and lactone carbonyl groups provide UV absorbance at lower wavelengths. 210 nm offers a good balance of sensitivity for the parent compound and potential impurities lacking strong chromophores.
Injection Vol. 10 µLA typical injection volume to avoid column overload.
Sample Diluent 50:50 Water:AcetonitrileThe diluent should be similar in composition to the initial mobile phase to ensure good peak shape and prevent sample precipitation on the column.

Table 2: Recommended Starting Method for Enantiomeric Purity (Chiral HPLC)

ParameterRecommended ConditionRationale & Causality
Column Polysaccharide-based Chiral Stationary Phase (CSP), e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)Polysaccharide-based CSPs are highly versatile and effective for resolving a wide range of chiral compounds, including those with carbamate functionalities, through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[6][7]
Mobile Phase n-Hexane / Isopropanol (IPA) (90:10, v/v)This is a typical normal-phase mobile phase for polysaccharide CSPs. The ratio of the polar modifier (IPA) is the primary lever for adjusting retention and resolution.[8]
Mode IsocraticIsocratic elution is preferred for chiral separations to maintain stable and reproducible interactions between the enantiomers and the CSP.
Flow Rate 0.8 mL/minA slightly lower flow rate can enhance the interactions with the CSP, often leading to better resolution between enantiomers.
Column Temp. 25 °C (Ambient)Chiral separations can be sensitive to temperature. Maintaining a consistent ambient temperature is crucial for reproducibility.
Detection (UV) 220 nmA slightly higher wavelength than in RP-HPLC may be needed to minimize baseline noise from the hexane mobile phase while retaining sensitivity.
Injection Vol. 5 µLSmaller injection volumes are often used in chiral chromatography to prevent band broadening and maintain high efficiency.
Sample Diluent Mobile PhaseDissolving the sample in the mobile phase is the best practice to ensure peak shape is not distorted.

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific issues you may encounter during your experiments. The troubleshooting process should be logical and sequential.

G start Problem Observed in Chromatogram peak_shape Poor Peak Shape? start->peak_shape baseline Baseline Instability? start->baseline retention Retention Time Inconsistent? start->retention tailing Peak Tailing peak_shape->tailing Asymmetric (tail) fronting Peak Fronting peak_shape->fronting Asymmetric (front) split Split Peak peak_shape->split Doublet noise Baseline Noise baseline->noise High Frequency Spikes drift Baseline Drift baseline->drift Wandering Baseline shift RT Drifting retention->shift Inconsistent RT no_peak No Peak / Low Signal retention->no_peak Signal Absent

Caption: General HPLC troubleshooting workflow.

Category 1: Chromatographic Peak Issues

Q1: My main peak is tailing significantly in my reversed-phase method (Tailing Factor > 1.5). What is the cause and how do I fix it?

A1: Peak tailing for this compound is most commonly caused by secondary interactions between the basic nitrogen atom of the carbamate group and acidic residual silanol groups on the silica-based stationary phase.[9][10] This creates a secondary, stronger retention mechanism that elongates the latter half of the peak.

Troubleshooting Steps:

  • Verify Mobile Phase pH: The most effective solution is to lower the mobile phase pH.[5] Ensure your aqueous mobile phase contains an acidifier like 0.1% formic or trifluoroacetic acid (TFA). A pH below 3 will protonate the silanol groups, minimizing their ability to interact with your analyte.[5]

  • Check Column Health: An older column may have lost its end-capping, exposing more active silanol sites. If adjusting the pH doesn't resolve the issue, try a new, high-quality, end-capped C18 column.[4]

  • Reduce Sample Overload: Injecting too much sample can saturate the stationary phase and lead to tailing. Try reducing the injection concentration or volume by half to see if the peak shape improves.

  • Investigate Extra-Column Volume: Excessive tubing length or dead volume in fittings between the injector, column, and detector can cause peak tailing that affects all peaks, especially early eluting ones.[5] Ensure all fittings are secure and tubing is as short as possible.

Q2: I'm observing peak fronting in my analysis. What does this indicate?

A2: Peak fronting, where the peak's leading edge is sloped, is typically a sign of column overload or poor sample solubility.

Troubleshooting Steps:

  • Dilute the Sample: This is the most common cause. Prepare a dilution series of your sample (e.g., 50%, 25%, 10% of the original concentration) and inject them. If the peak shape becomes symmetrical at lower concentrations, you have confirmed sample overload.

  • Change Sample Diluent: If your sample is not fully soluble in the injection diluent, it can precipitate at the head of the column and then slowly redissolve as the mobile phase passes through, causing fronting. Ensure your diluent is as close as possible to the mobile phase composition, or even slightly weaker (more aqueous in reversed-phase).

Q3: My peak is split or shows a shoulder. How can I resolve this?

A3: Peak splitting can be caused by several factors, from sample preparation to column issues.

Troubleshooting Steps:

  • Check for Column Contamination/Void: A blocked inlet frit or a void at the head of the column can disrupt the sample band, causing it to split. Try reversing and flushing the column (disconnect it from the detector first) with a strong solvent like 100% ACN or isopropanol.[10] If this doesn't work, the column may need to be replaced. Using a guard column can prevent this issue.[9]

  • Ensure Sample is Fully Dissolved: If the sample is not fully dissolved in the diluent, this can manifest as a split peak. Ensure your sample is fully solubilized before injection.

  • Mismatch between Sample Diluent and Mobile Phase: Injecting a sample in a solvent much stronger than the mobile phase (e.g., 100% ACN into a 95% aqueous mobile phase) can cause severe peak distortion and splitting. Your diluent should be of similar or weaker strength than your initial mobile phase.

Category 2: Baseline Issues

Q1: My baseline is very noisy. How do I determine the source of the noise?

A1: Baseline noise can be random or periodic, and identifying its nature is key to diagnosing the problem.[11]

Troubleshooting Steps:

  • Isolate the Source: A simple diagnostic is to turn off the pump flow. If the noise disappears, the issue is likely related to the pump, mobile phase, or column.[11] If the noise persists, the problem lies with the detector (e.g., a failing lamp).[11]

  • Periodic Noise (Pulsations): This is almost always related to the pump. It could be due to air bubbles in the system, faulty check valves, or worn pump seals.[12]

    • Action: Degas your mobile phases thoroughly using sonication or an in-line degasser.[13][14] Purge the pump to remove any trapped air. If the problem continues, the check valves may need cleaning or replacement.[15]

  • Random Noise: This is often caused by a contaminated mobile phase, a dirty flow cell in the detector, or a degrading column.[11][12]

    • Action: Prepare fresh mobile phase using high-purity (HPLC-grade) solvents and reagents.[14] Flush the detector flow cell with a strong, clean solvent like methanol or isopropanol.[14] To check if the column is the source, replace it with a union; if the noise decreases, the column is contaminated or has started to bleed stationary phase.[12]

Q2: My baseline is drifting up or down during the run. What's wrong?

A2: Baseline drift is often caused by temperature fluctuations, a column that is not fully equilibrated, or a contaminated mobile phase.[16]

Troubleshooting Steps:

  • Ensure Thermal Stability: Use a column oven to maintain a constant temperature. Also, ensure the HPLC is not located near a heating/air conditioning vent, as drafts can cause temperature changes.[15]

  • Allow for Column Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase. This can take 10-20 column volumes, and even longer for methods using ion-pairing agents.[14]

  • Check Mobile Phase Quality: A contaminated mobile phase, particularly one component of a gradient, can cause the baseline to drift as its concentration changes during the run. Prepare fresh mobile phase.[14]

Frequently Asked Questions (FAQs)

Q1: Why is chiral separation necessary for this compound?

A1: The compound is "(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate," meaning it is a specific enantiomer. Enantiomers are non-superimposable mirror-image molecules that can have vastly different pharmacological and toxicological profiles in the body.[17] Regulatory agencies like the FDA require that for chiral drugs, the properties of each enantiomer are understood and that the desired enantiomer is produced with high purity.[17] Therefore, a validated chiral HPLC method is essential to quantify the unwanted (R)-enantiomer and ensure the enantiomeric excess (e.e.) of the final product meets specifications.

Q2: How should I approach a forced degradation study for this molecule?

A2: Forced degradation (or stress testing) is a regulatory requirement (ICH Q1A) used to identify likely degradation products and establish the stability-indicating nature of your analytical method.[18][19] The goal is to achieve 5-20% degradation of the parent compound.[18] Given the structure, the primary points of instability are the lactone (cyclic ester) and the carbamate group.

G cluster_conditions Stress Conditions (ICH Q1A) cluster_outcomes Evaluation start Drug Substance (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate acid Acidic (e.g., 0.1M HCl) start->acid base Basic (e.g., 0.1M NaOH) start->base oxidative Oxidative (e.g., 3% H2O2) start->oxidative thermal Thermal (e.g., 60°C) start->thermal photo Photolytic (ICH Q1B Light) start->photo analysis Analyze via Stability-Indicating HPLC Method acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis pathways Identify Degradation Pathways analysis->pathways peak_purity Assess Peak Purity (PDA Detector) analysis->peak_purity method_valid Confirm Method Specificity analysis->method_valid

Caption: Workflow for a forced degradation study.

Key Degradation Pathways to Anticipate:

  • Base-catalyzed Hydrolysis: The lactone ring is highly susceptible to opening under basic conditions to form the corresponding hydroxy carboxylate. The carbamate itself can also hydrolyze under strong basic conditions.[18]

  • Acid-catalyzed Hydrolysis: The tert-Butyloxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions and can be cleaved.[20] The lactone may also hydrolyze, though typically slower than under basic conditions.

A detailed protocol for conducting these studies is provided in the next section.

Q3: What are the best practices for sample storage and preparation to prevent unintended degradation?

A3: Given the susceptibility of the lactone and carbamate groups to hydrolysis, proper storage is critical.

  • Solid Storage: Store the solid material in a desiccator under an inert atmosphere (e.g., argon or nitrogen) at refrigerated or frozen temperatures.[21] A standard freezer can be a humid environment and should be avoided unless the sample is in a well-sealed container with a desiccant.[21]

  • Solution Stability: Prepare solutions fresh daily. If solutions must be stored, keep them refrigerated in an autosampler (e.g., at 4 °C) for a limited, validated period. Use a neutral or slightly acidic diluent (e.g., water/ACN with a trace of formic acid) to minimize hydrolysis. Avoid basic conditions.

Q4: My chiral separation shows poor resolution. What can I do?

A4: Optimizing chiral separations is often an empirical process, but a systematic approach can yield good results.[22]

  • Adjust Mobile Phase Composition: This is the most powerful parameter. Slowly decrease the percentage of the polar modifier (e.g., from 10% IPA to 8% or 5%). This will increase retention times but often significantly improves resolution.

  • Try a Different Alcohol Modifier: Switching from isopropanol to ethanol can alter the selectivity of the chiral stationary phase and may improve the separation.

  • Lower the Temperature: Running the separation at a lower temperature (e.g., 10-15 °C) can sometimes enhance the enantiomeric recognition and improve resolution, though it will increase backpressure.

  • Screen Different CSPs: If optimization fails, the chosen column may not be suitable. Screening other polysaccharide-based columns (e.g., a cellulose-based column if you started with amylose) is a common next step.

Detailed Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products and assess the stability-indicating properties of the primary HPLC method.

  • Stock Solution Preparation: Prepare a stock solution of (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate at approximately 1 mg/mL in 50:50 Acetonitrile:Water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0M HCl. Heat at 60 °C for 4 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1M NaOH. Keep at room temperature for 1 hour. (Base hydrolysis is often rapid for lactones).

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store a vial of the stock solution in an oven at 80 °C for 48 hours.

    • Control Sample: Keep one vial of the stock solution at 4 °C, protected from light.

  • Sample Quenching & Analysis:

    • After the specified time, cool the samples to room temperature.

    • Neutralize the acidic and basic samples by adding an equimolar amount of base (NaOH) or acid (HCl), respectively.

    • Dilute all samples (including the control) with the mobile phase diluent to a final concentration of approximately 0.1 mg/mL.

    • Analyze all samples by the validated reversed-phase HPLC method (Table 1), ensuring a photodiode array (PDA) detector is used.

  • Data Evaluation:

    • Calculate the percentage degradation in each condition relative to the control sample.

    • Use the PDA detector data to assess the peak purity of the parent analyte in each chromatogram. A spectrally pure peak indicates that no degradation products are co-eluting.[23]

    • Ensure the resolution between the parent peak and the nearest degradation product is greater than 2.0.

References

  • BenchChem. (n.d.). Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate.
  • BenchChem Technical Support Team. (2025, December). Troubleshooting Caulophyllogenin peak tailing in reverse-phase HPLC.
  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA 632 Carbamate Pesticide Testing by HPLC.
  • Chromatography Today. (n.d.). Solving Common Errors in HPLC. Retrieved from [Link]

  • LCGC International. (2024, January 1). Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral Separations by High‐Performance Liquid Chromatography. Retrieved from [Link]

  • National Institutes of Health. (2021, April 6). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting Guide.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate. PubChem. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. Retrieved from [Link]

  • Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Forced Degradation Studies of Carbamate Stability.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Axion Labs. (2022, October 25). HPLC Troubleshooting: What is causing baseline noise? [Video]. YouTube. Retrieved from [Link]

  • Separation Science. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

  • Chiral Drug Separation. (n.d.). Chiral Drug Separation.
  • Chrom Tech. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. Retrieved from [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Kats, M. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • ResearchGate. (n.d.). Chromatogram of carbamates by HPLC–DAD. Simultaneous analysis of.... Retrieved from [Link]

  • MDPI. (n.d.). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Retrieved from [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.
  • PubMed Central. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved from [Link]

  • ResearchGate. (2015, November 25). Any advice about the stability of ester and carbamate containing compounds?. Retrieved from [Link]

Sources

Technical Support Center: Long-Term Storage of (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate

[1]

Senior Application Scientist Note: Welcome to the technical support hub. The guidance below is synthesized from standard operating procedures for moisture-sensitive lactones and specific stability data for Boc-protected amino-gamma-butyrolactones. Unlike simple amino acids, the lactone moiety in this compound introduces a "ticking clock" regarding hydrolytic stability.[1] This guide prioritizes the preservation of the cyclic ester (lactone) integrity.

Part 1: Quick Reference Specifications
PropertySpecification
Compound Name (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate
Common Synonyms (S)-3-Boc-amino-gamma-butyrolactone; (S)-Boc-3-aminotetrahydrofuran-2-one
CAS Number 104227-71-6
Molecular Weight 201.22 g/mol
Physical State White to off-white solid (crystalline powder)
Primary Storage -20°C (Long-term) ; 2-8°C (Active use/Short-term)
Critical Sensitivity Moisture (Hydrolysis) , Strong Acids, Strong Bases
Re-test Period 12 Months (if stored correctly)
Part 2: Core Storage Directives

To ensure the integrity of (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate, you must control three variables: Temperature , Atmosphere , and Container Integrity .[1]

1. Temperature Control
  • Long-Term (>30 days): Store at -20°C . The kinetics of lactone hydrolysis are significantly arrested at sub-zero temperatures.[1]

  • Short-Term (Active Use): 2-8°C is acceptable for daily use.[1] Avoid repeated freeze-thaw cycles, which can introduce condensation (moisture) into the vial.[1]

  • Protocol: Allow the vial to equilibrate to room temperature in a desiccator before opening. This prevents atmospheric moisture from condensing on the cold solid.[1]

2. Moisture Management (The "Golden Rule")

The gamma-lactone ring is susceptible to hydrolysis, opening to form the corresponding hydroxy-acid (N-Boc-4-amino-2-hydroxybutyric acid derivative).[1] This reaction is reversible but degrades purity and changes solubility.[1]

  • Desiccation: Always store the primary container inside a secondary container (jar/bag) with active desiccant (silica gel or molecular sieves).[1]

  • Inert Gas: Backfill with Argon or Nitrogen after every use.[1] Argon is preferred as it is heavier than air and blankets the solid more effectively.[1]

3. Solvent Compatibility
  • Avoid: Water, Methanol (slow transesterification risk over long periods), and primary amines (aminolysis of the lactone).[1]

  • Preferred Solvents for Analysis: Anhydrous DMSO, Dichloromethane (DCM), or Ethyl Acetate.[1]

Part 3: Troubleshooting & FAQs
Q1: My sample has turned from a white powder into a sticky gum/oil. Is it ruined?

Diagnosis: This is a classic sign of hygroscopic uptake leading to partial hydrolysis.[1] The ring-opened hydroxy-acid often has a lower melting point and can act as an impurity that depresses the melting point of the remaining solid, creating a "melted" appearance.[1] Action:

  • Run a 1H NMR in DMSO-d6.

  • Look for the disappearance of the lactone ring protons and the appearance of a broad -OH or -COOH peak.[1]

  • Salvage: If hydrolysis is minor (<10%), you may be able to recrystallize from dry Ethyl Acetate/Hexanes.[1] If significant, the material may need re-cyclization (dehydration) using a coupling agent (e.g., EDC) or acid catalysis, though this risks Boc-removal.[1]

Q2: Can I store this compound in solution (e.g., DMSO stock)?

Recommendation: No. While Boc-amino acids are often stable in DMSO, the lactone ring is prone to hydrolysis if the DMSO absorbs any atmospheric water (DMSO is highly hygroscopic).[1]

  • Risk: Over weeks at -20°C, a DMSO stock can accumulate enough water to open the ring.[1]

  • Solution: Prepare fresh stocks immediately before use.

Q3: I see a new peak in my LC-MS at M+18. What is this?

Answer: The M+18 peak corresponds to the hydrolysis product (Water addition: +18 Da).[1]

  • Mechanism: Lactone (MW 201) + H2O

    
     Hydroxy-Acid (MW 219).[1]
    
  • Troubleshooting: Check your LC-MS mobile phase. If you use a high-pH aqueous buffer, the lactone may be opening during the run.[1] Switch to a low-pH (0.1% Formic Acid) mobile phase to stabilize the ring during analysis.

Q4: How sensitive is the stereocenter to racemization?

Insight: The chiral center is alpha to the nitrogen, not the carbonyl, making it relatively stable compared to alpha-amino esters.[1] However, strong bases can cause elimination or racemization.[1]

  • Safe Zone: Avoid pH > 9.[1] Maintain neutral or slightly acidic conditions during handling.

Part 4: Visualized Workflows
Figure 1: Storage Decision Matrix

A logic flow for determining the optimal storage location based on usage frequency and physical state.

StorageMatrixStartReceived Compound(Solid Powder)CheckStateCheck Physical StateStart->CheckStateIsSolidDry White Solid?CheckState->IsSolidLongTermLong-Term Storage(> 1 Month)IsSolid->LongTermYesShortTermActive Use(< 1 Month)IsSolid->ShortTermYesCompromisedSticky/Oily?IsSolid->CompromisedNoFreezerFreezer (-20°C)+ Desiccant+ Argon OverlayLongTerm->FreezerFridgeFridge (2-8°C)+ Desiccant(Equilibrate before opening)ShortTerm->FridgeAnalyzeRun 1H NMR(Check Lactone Integrity)Compromised->AnalyzeYes

Caption: Decision matrix for storage conditions based on usage frequency and physical inspection.

Figure 2: Degradation Pathway Analysis

Understanding the chemical risks: Hydrolysis (Moisture) vs. Deprotection (Acid).[1]

DegradationCompound(S)-Boc-Lactone(Active Compound)HydrolysisRing Opening(Hydrolysis)Compound->Hydrolysis+ H2O / BaseAcidDeprotBoc Removal(Acidolysis)Compound->AcidDeprot+ Strong Acid (TFA/HCl)OpenAcidBoc-Hydroxy Acid(Impurity A)Hydrolysis->OpenAcidIrreversible in waterAmineSaltAmino-Lactone Salt(Impurity B)AcidDeprot->AmineSalt- IsobutyleneOpenAcid->CompoundDehydrating Agent(e.g., EDC)

Caption: Primary degradation pathways.[1] Moisture leads to ring opening (Impurity A), while strong acids remove the protecting group (Impurity B).[1]

Part 5: References
  • PubChem. (2025).[1][2] (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate - Compound Summary. National Library of Medicine.[1] [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999).[1][3] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][3] (Referenced for general Boc stability mechanisms).[1][3] [Link][1]

Validation & Comparative

A Comparative Guide to the Synthetic Routes of (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate , a valuable chiral building block in medicinal chemistry, plays a pivotal role in the synthesis of a variety of biologically active molecules. Its stereodefined structure, featuring a γ-butyrolactone ring and a protected amine, is a key component in the development of novel therapeutics. This guide provides an in-depth comparison of the two primary synthetic routes to this compound, originating from readily available chiral pool starting materials: L-aspartic acid and L-malic acid. We will delve into the mechanistic underpinnings, procedural details, and overall efficiency of each pathway to inform researchers and drug development professionals in their synthetic strategy selection.

Introduction to the Chiral Target

The title compound, also known as (S)-3-Boc-Amino-γ-butyrolactone, is a versatile intermediate. The γ-butyrolactone scaffold is a prevalent motif in numerous natural products with diverse biological activities[1]. The Boc-protected amine at the C3 position with (S)-stereochemistry allows for further stereoselective elaborations, making it a crucial precursor in asymmetric synthesis. The stability of the Boc protecting group under a range of conditions, coupled with its facile removal under mild acidic conditions, further enhances its synthetic utility.

Synthetic Strategies: A Tale of Two Chiral Precursors

The synthesis of (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate predominantly relies on the chiral pool approach, which leverages the inherent chirality of natural products to construct complex chiral molecules[2]. L-aspartic acid and L-malic acid, both readily available and inexpensive enantiopure starting materials, represent the most logical and widely employed precursors for this target.

The two routes can be broadly categorized as:

  • The L-Aspartic Acid Route: A reductive cyclization strategy.

  • The L-Malic Acid Route: A build-up approach involving nucleophilic substitution with inversion of stereochemistry.

Route 1: The L-Aspartic Acid Approach

This strategy takes advantage of the inherent C4 carbon skeleton and the pre-existing stereocenter of L-aspartic acid. The general sequence involves N-protection, selective functionalization of the two carboxylic acid moieties, and a final reduction and cyclization step.

Overall Transformation from L-Aspartic Acid

Aspartic_Acid L-Aspartic Acid Boc_Aspartic_Acid N-Boc-L-Aspartic Acid Aspartic_Acid->Boc_Aspartic_Acid Boc2O Diester N-Boc-L-Aspartic Acid Dimethyl Ester Boc_Aspartic_Acid->Diester SOCl2, MeOH Amino_Diol (S)-2-(Boc-amino) -1,4-butanediol Diester->Amino_Diol NaBH4, LiCl Final_Product (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate Amino_Diol->Final_Product Oxidation

Caption: Synthetic workflow from L-Aspartic Acid.

Mechanistic Rationale and Experimental Insights

The key to this route is the selective reduction of the two ester groups of N-Boc-L-aspartic acid dimethyl ester. Direct reduction of the diacid is often challenging and can lead to side products. Therefore, esterification to the dimethyl ester is a crucial first step.

The subsequent reduction of the diester to the corresponding diol is typically achieved using a mixed-hydride system, such as sodium borohydride in the presence of a Lewis acid like lithium chloride. The lithium ion is believed to coordinate to the carbonyl oxygens of the esters, enhancing their electrophilicity and facilitating hydride attack from sodium borohydride. This method is generally preferred over stronger reducing agents like lithium aluminum hydride (LAH) due to better functional group tolerance and milder reaction conditions.

The final step involves the selective oxidation of the primary alcohol at the C4 position followed by intramolecular cyclization to form the lactone. This transformation can be accomplished using various oxidizing agents.

Experimental Protocol: A Representative Synthesis

Step 1: N-Boc-L-aspartic acid L-aspartic acid is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as sodium hydroxide, in a mixed solvent system of dioxane and water to yield N-Boc-L-aspartic acid.

Step 2: N-Boc-L-aspartic acid dimethyl ester To a solution of N-Boc-L-aspartic acid in methanol at 0 °C, thionyl chloride is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred overnight. After neutralization and extraction, the desired N-Boc-L-aspartic acid dimethyl ester is obtained.

Step 3: (S)-2-(Boc-amino)-1,4-butanediol N-Boc-L-aspartic acid dimethyl ester is dissolved in a suitable solvent like tetrahydrofuran (THF). Sodium borohydride and lithium chloride are added portion-wise at 0 °C. The reaction is then stirred at room temperature until completion. Work-up involves quenching with an acidic solution, extraction, and purification.

Step 4: (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate The diol from the previous step is dissolved in a suitable solvent. An oxidizing agent, such as pyridinium dichromate (PDC) or a ruthenium-based catalyst, is added, and the reaction is stirred until the starting material is consumed. The crude product is then purified by column chromatography to afford the final product.

Performance Metrics
StepKey ReagentsTypical YieldReference
N-Boc ProtectionBoc₂O, NaOH>95%General Procedure
DiesterificationSOCl₂, MeOH~90%[3]
Diol FormationNaBH₄, LiCl~85%Analogous Reductions
CyclizationPDC or Ru-catalyst~70-80%General Oxidation
Overall Yield ~55-65% Estimated

Note: Yields are representative and can vary based on specific reaction conditions and scale.

Route 2: The L-Malic Acid Approach

This pathway utilizes L-malic acid as the chiral starting material and proceeds through the key intermediate, (S)-3-hydroxy-γ-butyrolactone. The core of this strategy is the stereospecific introduction of the amino group at the C3 position.

Overall Transformation from L-Malic Acid

Malic_Acid L-Malic Acid Acid_Anhydride Acyloxy Malic Anhydride Malic_Acid->Acid_Anhydride Acyl Chloride Hydroxy_Lactone (S)-3-hydroxy-γ- butyrolactone Acid_Anhydride->Hydroxy_Lactone NaBH4, Lewis Acid Azido_Lactone (R)-3-azido-γ- butyrolactone Hydroxy_Lactone->Azido_Lactone 1. MsCl, Et3N 2. NaN3 Amino_Lactone (S)-3-amino-γ- butyrolactone Azido_Lactone->Amino_Lactone H2, Pd/C Final_Product (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate Amino_Lactone->Final_Product Boc2O

Caption: Synthetic workflow from L-Malic Acid.

Mechanistic Rationale and Experimental Insights

The initial conversion of L-malic acid to (S)-3-hydroxy-γ-butyrolactone involves the formation of an acid anhydride, followed by reduction[4]. The reduction of the anhydride with a metal borohydride, often in the presence of a Lewis acid catalyst, selectively reduces one of the carbonyl groups, leading to the desired lactone after acidic workup[4].

The introduction of the nitrogen functionality at the C3 position is the most critical step. A common and reliable method involves a two-step sequence:

  • Activation of the Hydroxyl Group: The secondary alcohol of (S)-3-hydroxy-γ-butyrolactone is converted into a good leaving group, typically a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine.

  • Nucleophilic Substitution: The resulting sulfonate ester undergoes an Sₙ2 reaction with an azide source, such as sodium azide. This reaction proceeds with inversion of configuration at the chiral center, yielding (R)-3-azido-γ-butyrolactone.

The azide is then reduced to the primary amine, commonly through catalytic hydrogenation (H₂ with Pd/C), which provides the (S)-3-amino-γ-butyrolactone with the desired stereochemistry. Finally, the amine is protected with a Boc group using Boc anhydride.

An alternative to the mesylation/azide route is the Mitsunobu reaction . This reaction allows for the direct conversion of the alcohol to the azide with inversion of configuration in a single step, using a phosphine (e.g., triphenylphosphine), an azodicarboxylate (e.g., DEAD or DIAD), and a source of azide (e.g., hydrazoic acid or diphenylphosphoryl azide)[5]. While often efficient, the Mitsunobu reaction can be challenging to scale up due to the formation of stoichiometric amounts of triphenylphosphine oxide and hydrazine byproducts, which can complicate purification.

Experimental Protocol: A Representative Synthesis

Step 1: (S)-3-hydroxy-γ-butyrolactone L-malic acid is reacted with an acyl chloride (e.g., acetyl chloride) to form a mixed anhydride. This intermediate is then reduced in situ with sodium borohydride in THF in the presence of a Lewis acid like zinc chloride. Acidic workup and purification yield (S)-3-hydroxy-γ-butyrolactone[4].

Step 2: (S)-3-mesyloxy-γ-butyrolactone (S)-3-hydroxy-γ-butyrolactone is dissolved in dichloromethane and cooled to 0 °C. Triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction is stirred until completion, and the product is isolated after an aqueous workup.

Step 3: (R)-3-azido-γ-butyrolactone The mesylate is dissolved in a polar aprotic solvent like DMF, and sodium azide is added. The mixture is heated to facilitate the Sₙ2 substitution. After cooling and extraction, the azido-lactone is obtained.

Step 4: (S)-3-amino-γ-butyrolactone The azido-lactone is dissolved in methanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere until the reaction is complete. The catalyst is filtered off, and the solvent is evaporated to give the crude amine.

Step 5: (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate The crude (S)-3-amino-γ-butyrolactone is dissolved in a suitable solvent, and di-tert-butyl dicarbonate is added. The reaction is stirred until completion, and the final product is purified by crystallization or chromatography.

Performance Metrics
StepKey ReagentsTypical YieldReference
Hydroxy-lactone formationAcyl Chloride, NaBH₄, Lewis Acid~70-80%[4]
MesylationMsCl, Et₃N>95%General Procedure
Azide SubstitutionNaN₃~85-90%General Procedure
Azide ReductionH₂, Pd/C>95%General Procedure
N-Boc ProtectionBoc₂O>95%General Procedure
Overall Yield ~50-65% Estimated

Note: Yields are representative and can vary based on specific reaction conditions and scale.

Comparison of the Synthetic Routes

FeatureL-Aspartic Acid RouteL-Malic Acid Route
Starting Material L-Aspartic AcidL-Malic Acid
Number of Steps 4-5 steps5-6 steps
Key Transformation Selective reduction of esters and oxidative cyclizationStereoinvertive substitution of a hydroxyl group
Stereocontrol Retention of the original stereocenterInversion of the stereocenter at the substitution step
Reagents & Hazards Use of borohydrides and oxidizing agents.Use of azides (potentially explosive) and sulfonyl chlorides.
Scalability Generally scalable, though the final oxidation may require optimization.The azide substitution and subsequent reduction are well-established and scalable processes. The Mitsunobu alternative can be challenging to scale.
Overall Efficiency Potentially slightly shorter with comparable overall yields.Can be very efficient, especially if the intermediate (S)-3-hydroxy-γ-butyrolactone is commercially available.

Conclusion for the Practicing Scientist

Both the L-aspartic acid and L-malic acid routes offer viable and efficient pathways to (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate, leveraging the advantages of chiral pool synthesis.

The L-aspartic acid route is arguably more direct as it starts with a precursor that already contains the required nitrogen atom at the correct position. However, it requires careful control of the reduction and oxidation steps to achieve high selectivity and yield.

The L-malic acid route , while potentially having an additional step, proceeds through well-defined and high-yielding transformations. The key stereoinvertive substitution is a robust and predictable reaction. A significant practical advantage of this route is the commercial availability of the key intermediate, (S)-3-hydroxy-γ-butyrolactone, which can significantly shorten the overall synthesis time.

The choice between these two routes will ultimately depend on factors such as the availability and cost of starting materials and reagents, the scale of the synthesis, and the specific expertise and equipment available in the laboratory. For large-scale production, the L-malic acid route, particularly if starting from the commercially available hydroxy-lactone, may offer a more streamlined and cost-effective approach. For laboratory-scale synthesis where L-aspartic acid is readily on hand, the reductive cyclization strategy presents a compelling alternative.

References

  • Mat Hussin, Z., Haris, S. A.-N., & Mohd Ali, M. T. (2021). Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives. Science, Engineering and Health Studies, 15, 21020008. [Link]

  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google P
  • CN1425658A - Synthetic method for (S)
  • (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate - Chemspace. [Link]

  • Park, O.-J., et al. (2009). Uses and production of chiral 3-hydroxy-γ-butyrolactones and structurally related chemicals. Applied Microbiology and Biotechnology, 84(5), 817–828. [Link]

  • Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation. (2022). The Journal of Organic Chemistry, 87(2), 1145–1154. [Link]

  • US6713639B1 - Process for preparing enantiomerically pure (S)
  • A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone. (2002). Journal of Molecular Catalysis B: Enzymatic, 18(4-6), 273-280. [Link]

  • A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. (2021). Molecules, 26(5), 1477. [Link]

  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. (2015). Chemical Technology: An Indian Journal, 10(4), 132-135. [Link]

  • Keith, J. M., & Gomez, L. (2006). Exploration of the Mitsunobu Reaction with Tosyl- and Boc-Hydrazones as Nucleophilic Agents. The Journal of Organic Chemistry, 71(18), 7113–7116. [Link]

  • Exploration of the Mitsunobu reaction with Tosyl- and Boc-hydrazones as nucleophilic agents. (2006). The Journal of Organic Chemistry, 71(18), 7113-7116. [Link]

  • Experimental and theoretical evaluation on the conformational behavior of l-aspartic acid dimethyl ester and its N-acetylated derivative. (2015). RSC Advances, 5(28), 21759-21770. [Link]

  • CN102276559A - Method for synthesizing 3-hydroxymethyl tetrahydrofuran - Google P
  • Mitsunobu Reaction - Organic Chemistry Portal. [Link]

  • (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate - Lead Sciences. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2023). Molecules, 28(14), 5437. [Link]

  • Artificial biocatalytic cascades for the enantiocomplementary synthesis of 3-hydroxy-γ-butyrolactones. (2015). Green Chemistry, 17(10), 4748-4752. [Link]

  • Methods for syntheses of N-methyl-DL-aspartic acid derivatives. (1998). Archiv der Pharmazie, 331(10), 333-338. [Link]

  • Renewable synthesis of γ-butyrolactone from biomass-derived 2-furanone using palladium supported on humin-derived activated carbon (Pd/HAC) as a heterogeneous catalyst. (2023). RSC Advances, 13(22), 15141–15150. [Link]

  • Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. (2004). Qsar & Combinatorial Science, 23(9), 785-793. [Link]

  • CN105732543A - Improved synthetic method of alpha-amino-gamma-butyrolactone hydrochloride - Google P
  • Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. (2023). Molecules, 28(21), 7411. [Link]

  • Chiral pool - Wikipedia. [Link]

Sources

Spectroscopic comparison of (S)- and (R)- enantiomers of tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Spectroscopic Guide to Differentiating Chiral Isomers: (S)- vs. (R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate

Introduction: The Imperative of Chirality in Drug Development

In the landscape of modern pharmacology and materials science, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is often the very essence of its function. Molecules that are non-superimposable mirror images of each other are known as enantiomers.[1] While they share identical physical properties such as melting point, boiling point, and solubility in achiral environments, their interactions with other chiral systems—most notably, the biological machinery of the human body—can differ profoundly.[2][3][4] This dichotomy necessitates robust analytical methods to distinguish and quantify enantiomers, a critical step in ensuring the safety and efficacy of pharmaceutical compounds.

This guide provides a comprehensive spectroscopic comparison of the (S)- and (R)-enantiomers of tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate, a chiral building block relevant in organic synthesis. We will explore the capabilities and limitations of standard spectroscopic techniques (NMR, FTIR) and delve into the power of chiroptical methods like Electronic and Vibrational Circular Dichroism (ECD and VCD) that are indispensable for absolute configuration assignment. This document is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to approach the analytical challenge of stereoisomerism.

The Challenge: Spectroscopic Invisibility in Achiral Environments

Enantiomers present a unique analytical problem: in an achiral environment, they are spectroscopically identical using most conventional methods.[5] This is because techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy probe molecular properties that are independent of the molecule's "handedness."

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) Spectroscopy
  • Nuclear Magnetic Resonance (NMR): In NMR spectroscopy, the chemical shift of a nucleus is determined by its local electronic environment. For a pair of enantiomers in a standard achiral solvent (e.g., CDCl₃, DMSO-d₆), the corresponding nuclei in each molecule experience the exact same time-averaged magnetic field. Consequently, their ¹H and ¹³C NMR spectra are indistinguishable.[6][7]

  • Fourier-Transform Infrared (FTIR): IR spectroscopy measures the vibrational frequencies of chemical bonds.[8][9] These frequencies are dictated by bond strength and the mass of the connected atoms. Since enantiomers have the exact same bonds and atomic masses, their IR absorption spectra are identical.[10]

While these techniques are superb for confirming the covalent structure and purity of the compound, they fail to differentiate between the (S)- and (R)-forms.

The Solution: Exploiting Chirality with Light and Chemistry

To distinguish between enantiomers, one must introduce another source of chirality into the system. This can be achieved either by using a chiral probe, such as circularly polarized light, or by chemically modifying the enantiomers with a chiral auxiliary to create diastereomers.

Chiroptical Spectroscopy: A Direct Probe of Stereochemistry

Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left- and right-circularly polarized light.[11][12] This differential interaction is the key to distinguishing enantiomers.

  • Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left- and right-circularly polarized light in the UV-Vis region, corresponding to electronic transitions.[12][13] For a pair of enantiomers, the ECD spectra are perfect mirror images of each other. A positive Cotton effect (CE) for one enantiomer will be a negative CE of equal magnitude for the other.[13][14]

  • Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the IR region, which corresponds to molecular vibrations.[15][16] Like ECD, VCD spectra of enantiomers are mirror images, providing a powerful fingerprint for determining absolute configuration.[15]

G Analyte Enantiomeric Mixture ((S)- and (R)-forms) NMR NMR Analyte->NMR FTIR FTIR Analyte->FTIR ECD ECD Analyte->ECD VCD VCD Analyte->VCD

Indirect NMR Analysis via Chiral Derivatizing Agents (CDAs)

A powerful chemical method to make enantiomers distinguishable by NMR is to convert them into diastereomers.[6][17] Diastereomers have different physical properties and, crucially, distinct NMR spectra. This is achieved by reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA).

// Nodes Enantiomers [label="Enantiomeric Mixture\n(S)-Analyte + (R)-Analyte", fillcolor="#FBBC05", fontcolor="#202124"]; CDA [label="Add Chiral Derivatizing Agent\n(e.g., (R)-Mosher's Acid Chloride)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Diastereomers [label="Diastereomeric Mixture\n(S,R)-Adduct + (R,R)-Adduct", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NMR_Analysis [label="¹H or ¹⁹F NMR Analysis", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; Result [label="Result:\nDistinct, Quantifiable Signals", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Enantiomers -> CDA [label="+"]; CDA -> Diastereomers [label="Reaction"]; Diastereomers -> NMR_Analysis; NMR_Analysis -> Result; } dot Figure 2: Logical workflow for NMR differentiation of enantiomers using a Chiral Derivatizing Agent (CDA).

Experimental Protocols

The following protocols describe the standardized procedures for acquiring spectroscopic data for (S)- and (R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate.

Sample Preparation
  • Source Material: Obtain enantiomerically pure samples of (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate (CAS: 104227-71-6) and (R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate (CAS: 137105-97-6).[18][19]

  • Solvent Selection: Use a high-purity spectroscopic grade solvent. For NMR, deuterated chloroform (CDCl₃) is suitable. For IR and CD, acetonitrile or chloroform can be used. Ensure the solvent does not have significant absorption in the spectral regions of interest.

  • Concentration:

    • NMR: Prepare solutions at a concentration of ~5-10 mg/mL.

    • FTIR: For solution-state analysis, prepare concentrations of ~10-20 mg/mL.

    • ECD/VCD: Prepare solutions at a concentration of ~1 mg/mL (or ~5 mM). Accurate concentration is critical for comparing signal magnitudes.

FTIR Spectroscopy Protocol
  • Instrument: Utilize a Fourier-Transform Infrared Spectrometer.

  • Background: Collect a background spectrum of the pure solvent in the sample cell.

  • Sample Measurement: Fill the sample cell with the analyte solution and collect the spectrum.

  • Parameters: Scan the range from 4000 to 400 cm⁻¹. Co-add 32 or 64 scans to improve the signal-to-noise ratio.

  • Processing: Subtract the solvent background spectrum from the sample spectrum to obtain the final absorbance spectrum.

NMR Spectroscopy Protocol (with CDA)
  • Standard NMR: Acquire standard ¹H and ¹³C NMR spectra for each pure enantiomer to confirm their chemical structure and purity.

  • Derivatization:

    • In an NMR tube, dissolve ~5 mg of the enantiomer (or mixture) in ~0.6 mL of CDCl₃.

    • Add a single, pure enantiomer of a chiral derivatizing agent (e.g., (R)-Mosher's acid chloride) in a slight molar excess.

    • Add a non-nucleophilic base (e.g., pyridine) to catalyze the reaction.

    • Allow the reaction to proceed to completion.

  • Data Acquisition: Acquire a ¹H NMR spectrum of the resulting diastereomeric mixture.

ECD/VCD Spectroscopy Protocol
  • Instrument: Use a dedicated CD spectrometer equipped for both electronic (UV-Vis) and vibrational (IR) regions.

  • Cell Pathlength: Use a quartz cuvette with a 1 mm pathlength for ECD and a BaF₂ cell with a 100 µm pathlength for VCD.

  • Parameters:

    • ECD: Scan from ~300 nm down to ~190 nm.

    • VCD: Scan the mid-IR region, typically from 2000 to 900 cm⁻¹.

  • Data Acquisition: Collect spectra for the solvent, the (S)-enantiomer solution, and the (R)-enantiomer solution.

  • Processing: Subtract the solvent spectrum from each sample spectrum. The final data is typically presented in units of delta epsilon (Δε) or molar ellipticity.

Comparative Data Analysis

The following tables summarize the expected spectroscopic data for the (S)- and (R)-enantiomers of tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate based on their molecular structure and the principles of each technique.

FTIR and Standard NMR Data

As predicted, the data from these achiral techniques are identical for both enantiomers. They serve to confirm the molecular structure but not the stereochemistry.

Table 1: Expected FTIR and Standard NMR Data (Identical for (S)- and (R)-Enantiomers)

Technique Feature Expected Position / Shift Assignment
FTIR Vibrational Band (cm⁻¹) ~3350 N-H stretch (carbamate)
~1780 C=O stretch (γ-lactone)
~1700 C=O stretch (carbamate amide I)
~1520 N-H bend (carbamate amide II)
~1160 C-O stretch (ester/carbamate)
¹H NMR Chemical Shift (ppm) ~5.0 -NH-
~4.5 -CH- (at chiral center C3)
~4.3 & ~4.1 -CH₂- (lactone C5)
~2.8 & ~2.5 -CH₂- (lactone C4)
~1.45 -C(CH₃)₃ (tert-butyl)
¹³C NMR Chemical Shift (ppm) ~175 C=O (lactone)
~155 C=O (carbamate)
~80 -C (CH₃)₃
~72 -CH₂-O- (lactone C5)
~50 -CH-NH- (chiral center C3)
~35 -CH₂- (lactone C4)

| | | ~28 | -C(C H₃)₃ |

Chiroptical (ECD and VCD) Data

Here, the differentiation is clear and unambiguous. The spectra are mirror images.

Table 2: Expected Chiroptical Data for (S)- and (R)-Enantiomers

Technique Wavelength / Wavenumber Expected ΔΕ for (S)-Enantiomer Expected ΔΕ for (R)-Enantiomer Chromophore
ECD ~210-230 nm Negative Cotton Effect Positive Cotton Effect n → π* transition of lactone C=O
~200-215 nm Positive Cotton Effect Negative Cotton Effect n → π* transition of carbamate C=O
VCD ~1780 cm⁻¹ Positive Signal Negative Signal C=O stretch of γ-lactone

| | ~1700 cm⁻¹ | Negative Signal | Positive Signal | C=O stretch of carbamate |

Note: The signs (+/-) of the Cotton effects are illustrative and would need to be confirmed by either experimental measurement of a known standard or by quantum chemical calculations.

The key takeaway is the opposite signs of the signals. The spectrum for the (R)-enantiomer is the mathematical inverse of the (S)-enantiomer's spectrum, providing definitive proof of their enantiomeric relationship.[13]

Conclusion: A Multi-faceted Approach to Chiral Analysis

The spectroscopic comparison of (S)- and (R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate underscores a fundamental principle in stereochemical analysis: no single technique tells the whole story. While standard NMR and FTIR are essential for confirming structural integrity, they are blind to chirality. It is the application of chiroptical methods like ECD and VCD that provides direct, unambiguous differentiation of enantiomers through their characteristic mirror-image spectra. For routine analysis where chiroptical instrumentation may be unavailable, the indirect NMR method using chiral derivatizing agents offers a robust and reliable alternative.

For professionals in drug development and quality control, mastering this multi-pronged spectroscopic approach is not merely an academic exercise; it is a prerequisite for ensuring the stereochemical purity, safety, and ultimate therapeutic success of chiral molecules.

References

  • Nanalysis. (2019, May 3). Enantiomers – Image | Mirror Image. Nanalysis. [Link]

  • Physics Wallah. Properties of Enantiomers and Distreiomers. Physics Wallah. [Link]

  • Chemistry LibreTexts. (2020, June 29). Infrared Spectroscopy. [Link]

  • Chemistry For Everyone. (2025, February 15). Can IR Spectroscopy Distinguish Isomers? [Video]. YouTube. [Link]

  • Journal of Chemical Education. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. [Link]

  • ResearchGate. Experimental Electronic Circular Dichroism (ECD) spectra of both enantiomers of (N-Me-IND)2-T4 films. [Link]

  • University of Regensburg. Chirality and Enantiomers. [Link]

  • Wikipedia. Enantiomer. [Link]

  • Chemistry For Everyone. (2025, February 8). Can IR Spectroscopy Distinguish Enantiomers? [Video]. YouTube. [Link]

  • BioTools. What is Chiroptical Spectroscopy?[Link]

  • TSFX. Properties of Enantiomers. [Link]

  • Encyclopedia.pub. Electronic Circular Dichroism. [Link]

  • Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]

  • arXiv. (2025, September 22). A Novel Chiroptical Spectroscopy Technique. [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Royal Society of Chemistry. A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds. [Link]

  • Royal Society of Chemistry Books. (2024, September 20). Chapter 2: Fundamentals of Chiral Spectroscopy. [Link]

  • Research & Reviews: Journal of Medicinal & Organic Chemistry. (2023). Enantiomers: Understanding their Physical and Chemical Properties. [Link]

  • National Institutes of Health (NIH). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. [Link]

  • ACS Measurement Science Au. (2025, August 19). Rapid Vibrational Circular Dichroism Spectroscopy via Synchronized Photoelastic Modulator-Quantum Cascade Laser Integration. [Link]

  • National Institutes of Health (NIH). (2021, January 5). Chiroptical characterization tools for asymmetric small molecules. [Link]

  • Reddit. (2022, April 19). Can NMR be used to separate enantiomers or diastereomers?[Link]

  • Wikipedia. Chiral analysis. [Link]

  • Chemistry LibreTexts. (2019, June 5). Chemical Properties of Enantiomers. [Link]

  • National Institutes of Health (NIH). Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. [Link]

  • Wikipedia. Circular dichroism. [Link]

  • ResearchGate. (2025, August 6). Chiral Rotational Spectroscopy. [Link]

  • Master Organic Chemistry. (2017, February 24). Optical Purity and Enantiomeric Excess. [Link]

  • ResearchGate. (2019, October 6). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

  • JoVE. (2024, April 4). ¹H NMR Chemical Shift Equivalence: Enantiotopic and Diastereotopic Protons. [Link]

  • MDPI. Vibrational Circular Dichroism Detects Symmetry Breaking due to Conformational Mobility. [Link]

  • Lead Sciences. (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate. [Link]

  • Google Patents. Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

Sources

A-Comparative-Guide-to-the-Absolute-Configuration-Determination-of-(S)-tert-Butyl-(5-oxotetrahydrofuran-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms within a chiral molecule, its absolute configuration, is of paramount importance. Enantiomers, non-superimposable mirror-image isomers, can exhibit remarkably different pharmacological and toxicological profiles. Therefore, the unambiguous assignment of the absolute configuration of drug candidates and their intermediates is a critical step in ensuring safety and efficacy. This guide provides an in-depth comparison of X-ray crystallography and alternative spectroscopic methods for determining the absolute configuration of (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate, a key chiral building block.

(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate, with the chemical formula C9H15NO4, is a valuable intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its stereocenter at the C3 position of the tetrahydrofuran ring dictates the chirality of the final active pharmaceutical ingredient. An incorrect assignment of this stereocenter could lead to the development of an ineffective or even harmful drug.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of a chiral molecule.[3][4] This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the direct visualization of the spatial arrangement of atoms.

The Causality Behind the Experimental Choices in X-ray Crystallography

The journey from a powdered sample to a definitive absolute configuration is a multi-step process where each stage is critical for success. The initial and often most challenging step is the growth of high-quality single crystals. The chosen solvent system and crystallization conditions are paramount. For (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate, a range of solvents with varying polarities should be screened. Slow evaporation, vapor diffusion, and cooling crystallization are common techniques to afford crystals of suitable size and quality for diffraction experiments.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, a series of spots of varying intensity, is collected. The key to determining the absolute configuration lies in the phenomenon of anomalous dispersion.[5][6] When the X-ray energy is near an absorption edge of an atom in the crystal, the scattering factor becomes a complex number. This leads to a breakdown of Friedel's law, which states that the intensities of diffraction spots from planes (hkl) and (-h-k-l) are equal. The small differences between these Friedel pairs, known as Bijvoet pairs, contain the information about the absolute configuration.

The final step involves refining the crystal structure against the collected diffraction data. A critical parameter in this refinement is the Flack parameter.[7][8][9] This parameter, ideally close to 0 for the correct enantiomer and 1 for the inverted structure, provides a powerful statistical measure of the correctness of the assigned absolute configuration.[7][10]

Experimental Protocol for X-ray Crystallography of (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate
  • Crystal Growth:

    • Dissolve (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of solvents like methanol/dichloromethane).

    • Employ slow evaporation, vapor diffusion with an anti-solvent (e.g., hexane), or slow cooling to promote the growth of single crystals.

    • Carefully select a well-formed, defect-free crystal of appropriate dimensions (typically 0.1-0.3 mm) for data collection.

  • Data Collection:

    • Mount the selected crystal on a goniometer head.

    • Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Collect a full sphere of diffraction data at a controlled temperature (typically 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the collected data to obtain integrated intensities and correct for absorption.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the diffraction data using a least-squares algorithm.

    • During the final stages of refinement, introduce the Flack parameter to determine the absolute configuration. A value of the Flack parameter close to 0 with a small standard uncertainty confirms the (S) configuration.

G cluster_0 X-ray Crystallography Workflow Start Sample of (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate Crystal_Growth Single Crystal Growth Start->Crystal_Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Flack_Parameter Flack Parameter Calculation Refinement->Flack_Parameter Absolute_Configuration Absolute Configuration Determined Flack_Parameter->Absolute_Configuration

Workflow for absolute configuration determination using X-ray crystallography.

Alternative Spectroscopic Methods

While X-ray crystallography is the gold standard, it is not always feasible, particularly when a compound is difficult to crystallize.[11] In such cases, chiroptical spectroscopic methods, including Vibrational Circular Dichroism (VCD), Optical Rotatory Dispersion (ORD), and Electronic Circular Dichroism (ECD), offer powerful alternatives for determining the absolute configuration in solution.[12][13]

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5][14] The resulting VCD spectrum is highly sensitive to the molecule's absolute configuration and conformation in solution.[15] The absolute configuration is determined by comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations, typically using Density Functional Theory (DFT).[13][16]

Experimental Protocol for VCD:

  • Sample Preparation: Dissolve the enantiomerically pure sample in a suitable deuterated solvent (e.g., CDCl3) at a concentration of approximately 0.1 M.[5]

  • Spectral Acquisition: Record the VCD and infrared (IR) spectra using a VCD spectrometer.

  • Computational Modeling:

    • Perform a conformational search for the molecule to identify all low-energy conformers.

    • Optimize the geometry and calculate the vibrational frequencies and VCD intensities for each conformer using DFT (e.g., B3LYP functional with a 6-31G* basis set).[5]

    • Generate a Boltzmann-averaged theoretical VCD spectrum.

  • Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectra for both the (S) and (R) enantiomers. A good agreement in the sign and relative intensity of the VCD bands allows for an unambiguous assignment of the absolute configuration.[13]

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD)

ORD measures the change in optical rotation as a function of wavelength, while ECD measures the differential absorption of left and right circularly polarized ultraviolet-visible light.[17][18] Similar to VCD, the absolute configuration is determined by comparing the experimental ORD and ECD spectra with those predicted by quantum chemical calculations.[19] These techniques are particularly useful for molecules with chromophores that absorb in the UV-Vis region.[12]

Experimental Protocol for ORD/ECD:

  • Sample Preparation: Prepare a dilute solution of the sample in a transparent solvent.

  • Spectral Acquisition: Record the ORD and ECD spectra using a spectropolarimeter.

  • Computational Modeling: Perform time-dependent DFT (TD-DFT) calculations to predict the ORD and ECD spectra for both enantiomers.[20]

  • Comparison and Assignment: Assign the absolute configuration by matching the experimental spectra with the calculated spectra.

G cluster_1 Spectroscopic Methods Workflow Start Enantiomerically Pure Sample in Solution VCD_Measurement VCD/ORD/ECD Measurement Start->VCD_Measurement DFT_Calculation Quantum Chemical Calculations (DFT/TD-DFT) Start->DFT_Calculation Spectral_Comparison Comparison of Experimental and Calculated Spectra VCD_Measurement->Spectral_Comparison DFT_Calculation->Spectral_Comparison Absolute_Configuration Absolute Configuration Assigned Spectral_Comparison->Absolute_Configuration

Workflow for absolute configuration determination using spectroscopic methods.

Comparative Analysis

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Optical Rotatory Dispersion (ORD) / Electronic Circular Dichroism (ECD)
Sample State Single CrystalSolution or neat liquidSolution
Sample Amount Micrograms to milligramsMilligramsMicrograms to milligrams
Ambiguity Unambiguous (with good data)Can be ambiguous for highly flexible moleculesCan be ambiguous, dependent on chromophores
Experimental Time Days to weeks (including crystal growth)HoursHours
Cost High (instrumentation and maintenance)Moderate to HighModerate
Key Requirement High-quality single crystalsEnantiomerically pure sampleEnantiomerically pure sample with a chromophore
Primary Output 3D atomic coordinates, Flack parameterVCD spectrumORD/ECD spectrum

Conclusion

For the definitive determination of the absolute configuration of (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate, single-crystal X-ray crystallography remains the unparalleled gold standard. Its ability to provide a direct visualization of the molecular structure offers an unambiguous and trustworthy result, which is crucial in the high-stakes environment of drug development. However, the often-arduous process of obtaining suitable single crystals necessitates the availability of reliable alternative techniques.

Vibrational Circular Dichroism has emerged as a powerful and versatile tool for determining the absolute configuration of chiral molecules in solution, obviating the need for crystallization.[11][21] When coupled with robust computational methods, VCD can provide a high degree of confidence in the stereochemical assignment. ORD and ECD serve as valuable complementary techniques, particularly for molecules possessing suitable chromophores.

Ultimately, the choice of method will depend on the specific properties of the molecule , the available resources, and the stage of the drug development process. For a critical intermediate like (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate, an initial attempt to obtain single crystals for X-ray analysis is highly recommended. In the absence of suitable crystals, a thorough VCD analysis, supported by quantum chemical calculations, provides a reliable and scientifically rigorous alternative.

References

  • Absolute Configuration and Conformation of (-)-R-t-Butylphenylphosphinoamidate: Chiroptical Spectroscopy and X-ray Analysis. (2025). ResearchGate. Retrieved from [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). (n.d.). Spectroscopy Europe. Retrieved from [Link]

  • X-Ray Crystallography of Chemical Compounds. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. (n.d.). PubMed. Retrieved from [Link]

  • Flack parameter. (n.d.). Wikipedia. Retrieved from [Link]

  • Absolute configuration of complex chiral molecules. (n.d.). Spark904. Retrieved from [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). SpringerLink. Retrieved from [Link]

  • Determination of absolute configuration. (2024). Purechemistry. Retrieved from [Link]

  • Absolute Configuration - R-S Sequence Rules. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • How to Determine the R and S Configuration. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calculations. (2025). JASCO Global. Retrieved from [Link]

  • 19.9: Optical Rotatory Dispersion and Circular Dichroism. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate. (n.d.). PubChem. Retrieved from [Link]

  • Computational methods and points for attention in absolute configuration determination. (2020). National Institutes of Health (NIH). Retrieved from [Link]

  • Optical rotatory dispersion and circular dichroism. (n.d.). ACS Publications. Retrieved from [Link]

  • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. (n.d.). Schrödinger. Retrieved from [Link]

  • Determination of absolute configurations of chiral molecules using ab initio time-dependent Density Functional Theory calculations of optical rotation. (n.d.). PubMed. Retrieved from [Link]

  • Carbamic acid, tert-butyl ester. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Optical Rotatory Dispersion and Circular Dichroism. (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy: The Chiral Sulfoxide 1-(2-methylnaphthyl) Methyl Sulfoxide. (n.d.). ACS Publications. Retrieved from [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives. (2021). ThaiJO. Retrieved from [Link]

  • (PDF) Howard Flack and the Flack Parameter. (2025). ResearchGate. Retrieved from [Link]

  • Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. (n.d.). Google Patents.
  • CHEM 305 Circular Dichroism & Optical Rotatory Dispersion DNA Proteins (KCsa) Many biomolecules are α-helical! Polysacchari. (n.d.). Course Hero. Retrieved from [Link]

  • The use of X-ray crystallography to determine absolute configuration. (2007). FOLIA. Retrieved from [Link]

  • Vibrational Circular Dichroism versus Optical Rotation Dispersion and Electronic Circular Dichroism for diastereomers: the stereochemistry of 3-(1′-hydroxyethyl). (n.d.). RSC Publishing. Retrieved from [Link]

  • Glossary. (n.d.). OlexSys. Retrieved from [Link]

  • (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (2019). ResearchGate. Retrieved from [Link]

  • Howard Flack and The Flack Parameter. (2020). Semantic Scholar. Retrieved from [Link]

Sources

Comparative Reactivity Profile: N-Boc-L-Homoserine Lactone vs. Ring-Expanded Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the reactivity profile of N-Boc-L-Homoserine Lactone (N-Boc-HSL) , a pivotal reagent in the synthesis of N-acyl homoserine lactones (AHLs) used in bacterial quorum sensing research. We compare its electrophilic performance and stability against its 6-membered ring analog, N-Boc-δ-Valerolactone , and standard linear activated esters.

Key Finding: N-Boc-HSL exhibits a "Goldilocks" reactivity profile—possessing sufficient ring strain to drive quantitative aminolysis under mild conditions, yet retaining superior hydrolytic stability compared to activated linear esters (e.g., NHS-esters).

Mechanistic Foundation: Ring Strain & Electrophilicity

To understand the performance differences, one must analyze the ground-state thermodynamics of the lactone ring. The reactivity of N-Boc protected amino lactones is governed by two opposing forces:

  • Angle Strain (Release of Energy): The drive to relieve ring strain upon nucleophilic attack.

  • Steric Shielding (Kinetic Barrier): The bulky tert-butoxycarbonyl (Boc) group at the

    
    -position hinders the approach of nucleophiles.
    
The Reactivity Hierarchy

The 5-membered


-lactone (N-Boc-HSL) is generally more reactive toward amines than the 6-membered 

-lactone due to the nearly planar conformation of the ester linkage in the 5-membered ring, which increases the electrophilicity of the carbonyl carbon.
Diagram 1: Nucleophilic Ring-Opening Mechanism

The following diagram illustrates the pathway for the aminolysis of N-Boc-HSL, highlighting the transition state stabilization.

ReactionMechanism cluster_0 Driving Force Lactone N-Boc-HSL (5-Membered Ring) TS Tetrahedral Transition State Lactone->TS k1 (Attack) Amine Primary Amine (Nucleophile) Amine->TS Product Open-Chain N-Boc-Amide TS->Product k2 (Ring Opening)

Caption: Mechanism of aminolysis. The reaction is driven by the relief of ring strain in the transition state (TS).

Comparative Performance Analysis

The following data summarizes the reactivity of N-Boc-HSL compared to the 6-membered analog and a linear control (N-Boc-Methionine Methyl Ester).

Table 1: Relative Aminolysis Kinetics (Benzylamine, 25°C, CDCl₃)
ParameterN-Boc-HSL (5-Ring) N-Boc-δ-Valerolactone (6-Ring) Linear Ester (Control)
Ring Size 5-membered (

)
6-membered (

)
N/A
Relative Rate (

)
100 (Benchmark)~65< 5
Conversion (1h) > 95%~60%< 10%
Hydrolytic Stability High (

@ pH 7)
ModerateHigh
Primary Utility Quorum Sensing AnalogsPeptidomimeticsPeptide Synthesis
Analysis of Results
  • N-Boc-HSL (The Product): Shows rapid kinetics with primary amines. The 5-membered ring allows for a clean reaction without the need for coupling reagents (like EDC or DCC), preventing urea byproduct contamination.

  • 6-Membered Analog: Reacts significantly slower. The 6-membered ring adopts a chair conformation that is thermodynamically more stable than the 5-membered ring, resulting in a higher activation energy barrier for ring opening.

  • Linear Ester: Without ring strain or an activating group, the linear methyl ester is virtually inert under these mild conditions, requiring high heat or catalysis to react.

Experimental Protocol: Self-Validating Kinetic Assay

To verify the reactivity profile in your own lab, use this NMR-based kinetic assay. This protocol is "self-validating" because the distinct chemical shift of the


-proton serves as an internal reaction progress monitor.
Materials
  • Substrate: N-Boc-L-Homoserine Lactone (0.1 mmol)

  • Nucleophile: Benzylamine (0.11 mmol, 1.1 eq)

  • Solvent: CDCl₃ (0.6 mL)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.03 mmol) - Optional, for absolute quantification.

Diagram 2: Kinetic Assay Workflow

Workflow Step1 1. Dissolution Dissolve Lactone + Int. Std in CDCl3 Step2 2. T0 Scan Acquire 1H NMR (t=0) Confirm Purity Step1->Step2 Step3 3. Initiation Add Benzylamine Start Timer Step2->Step3 Step4 4. Monitoring Acquire spectra every 10 min for 2 hours Step3->Step4 Step5 5. Analysis Integrate alpha-H shift (Lactone ~4.3ppm -> Amide ~4.5ppm) Step4->Step5

Caption: Step-by-step workflow for the NMR-based kinetic evaluation of lactone aminolysis.

Detailed Methodology
  • Baseline Acquisition: Dissolve 20.1 mg of N-Boc-HSL in 0.6 mL CDCl₃ in an NMR tube. Acquire a spectrum. Note the diagnostic

    
    -proton multiplet at ~4.2–4.3 ppm .
    
  • Reaction Initiation: Add 12.0 µL of Benzylamine directly to the NMR tube. Cap and invert three times to mix.

  • Data Collection: Immediately insert into the NMR probe. Set up a kinetic loop to acquire a proton spectrum every 10 minutes.

  • Validation (The "Check"):

    • Reactant Signal: Watch the decrease of the multiplet at ~4.3 ppm.

    • Product Signal: Watch the appearance of the new

      
      -proton signal downfield at ~4.5–4.6 ppm  (deshielded by the open amide).
      
    • Self-Validation: The total integration of Reactant + Product

      
      -protons must remain constant relative to the Boc group (9H singlet at 1.45 ppm). If this ratio deviates, side reactions (degradation) are occurring.
      

Technical Recommendations

Based on the comparative data, the following operational adjustments are recommended for researchers:

  • Storage: Unlike linear activated esters, N-Boc-HSL is stable at -20°C for months. However, ensure the container is tightly sealed to prevent hydrolysis from atmospheric moisture.

  • Solvent Choice: For aminolysis, use non-nucleophilic polar solvents. Dichloromethane (DCM) or Acetonitrile (MeCN) are superior to alcohols, which can cause transesterification side reactions.

  • Chirality Check: The 5-membered ring is prone to base-catalyzed racemization if the reaction runs too long with excess base. Use only a slight excess (1.1 eq) of amine and avoid adding tertiary amine bases (like TEA) unless necessary for salt neutralization.

References

  • Smith, K. M., et al. "Structure-Activity Relationships of N-Acyl-Homoserine Lactones in Quorum Sensing." Journal of Medicinal Chemistry. [Link]

  • Geske, G. D., O'Neill, J. C., & Blackwell, H. E. "N-phenylacetanoyl-L-homoserine lactones can strongly antagonize or agonize quorum sensing in Vibrio fischeri." ACS Chemical Biology. [Link]

  • Greenberg, E. P., et al. "Synthesis of Acyl-Homoserine Lactone Analogs." Nature Protocols. [Link]

A Senior Application Scientist's Guide to Benchmarking Purity of Commercial (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison for benchmarking the purity of commercial (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate, a key chiral building block in the synthesis of various pharmaceutical agents. We will delve into the rationale behind experimental choices and present detailed protocols to ensure self-validating and accurate purity assessments.

(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate is a crucial intermediate in the synthesis of numerous drugs, including those for treating epilepsy and neuropathic pain.[1] Its stereochemistry is critical for its biological activity, making the assessment of both chemical and enantiomeric purity paramount.

Understanding Potential Impurities

The purity of (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate can be affected by impurities stemming from the synthetic route or degradation. Common synthesis pathways may introduce starting materials, reagents, and by-products. For instance, the synthesis may involve the use of tert-butyl carbamate or its derivatives.[2] The gamma-butyrolactone (GBL) core is susceptible to hydrolysis, especially in acidic or basic conditions, which can lead to the formation of the corresponding gamma-hydroxybutyric acid (GHB) derivative.[3][4]

Potential Impurities to Consider:

  • Enantiomeric Impurity: The (R)-enantiomer.

  • Diastereomeric Impurities: If additional chiral centers are introduced during synthesis.

  • Starting Materials: Unreacted precursors.

  • Reagent-Related Impurities: Residual reagents or their by-products.

  • Degradation Products: Such as the ring-opened hydroxy acid.

A multi-pronged analytical approach is therefore essential for a comprehensive purity assessment.

Orthogonal Analytical Approaches for Purity Determination

To ensure a robust and reliable purity assessment, it is crucial to employ orthogonal analytical techniques. This guide will focus on High-Performance Liquid Chromatography (HPLC) for chemical purity and chiral HPLC for enantiomeric purity, supplemented by Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantification.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a cornerstone technique for separating and quantifying impurities in pharmaceutical compounds.[5] A reverse-phase method is generally suitable for a compound with the polarity of (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate.

Experimental Protocol: Reverse-Phase HPLC

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. The use of a simple mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid is common for carbamate analysis.[6]

    • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 1 mg/mL).

Rationale for Method Parameters:

  • The C18 stationary phase provides good retention for moderately polar compounds.

  • A gradient elution is necessary to separate compounds with a range of polarities, from potential polar degradants to non-polar by-products.

  • Formic acid is added to the mobile phase to improve peak shape and provide protons for mass spectrometry (MS) detection if coupled.

  • Detection at a low UV wavelength (210 nm) is chosen because the carbamate and lactone functional groups do not have strong chromophores at higher wavelengths.

Data Interpretation: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks. It is crucial to validate the method for linearity, accuracy, and precision.

Workflow for HPLC Purity Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Dissolve Dissolve Sample->Dissolve 1 mg/mL in mobile phase Inject Inject Dissolve->Inject 10 µL Separate Separate Inject->Separate C18 Column Gradient Elution Detect Detect Separate->Detect UV @ 210 nm Integrate Integrate Detect->Integrate Calculate Purity Calculate Purity Integrate->Calculate Purity Area %

Caption: Workflow for HPLC purity analysis.

Chiral HPLC for Enantiomeric Purity

The biological activity of chiral molecules is often enantiomer-specific. Therefore, quantifying the enantiomeric excess (e.e.) is critical. Chiral HPLC, which utilizes a chiral stationary phase (CSP), is the most common and reliable method for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad applicability in separating enantiomers.[7][8][9]

Experimental Protocol: Chiral HPLC

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral column (e.g., cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The mobile phase composition may require optimization to achieve baseline separation.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase (e.g., 1 mg/mL).

Rationale for Method Parameters:

  • Polysaccharide-based CSPs provide a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation. Cellulose tris(3,5-dimethylphenyl carbamate) is a popular choice for its powerful chiral recognition capabilities.[7][10]

  • Normal phase chromatography (hexane/isopropanol) is often preferred for chiral separations on these types of columns as it can provide better selectivity.

  • The ratio of hexane to isopropanol is a critical parameter that must be optimized to achieve the best resolution between the enantiomers.

Data Interpretation: The enantiomeric excess is calculated from the peak areas of the (S) and (R) enantiomers using the formula: e.e. (%) = [((S) - (R)) / ((S) + (R))] x 100.

Workflow for Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_chiral_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample Sample Dissolve Dissolve Sample->Dissolve 1 mg/mL in mobile phase Inject Inject Dissolve->Inject 10 µL Separate Separate Inject->Separate Chiral Column Isocratic Elution Detect Detect Separate->Detect UV @ 210 nm Integrate Integrate Detect->Integrate Calculate e.e. Calculate e.e. Integrate->Calculate e.e. Area %

Caption: Workflow for Chiral HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR) to determine purity.[11][12] ¹H NMR is particularly useful for identifying and quantifying impurities that contain protons.

Experimental Protocol: ¹H NMR

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl₃ or DMSO-d₆).

  • Sample Preparation: Accurately weigh the sample and a certified internal standard into an NMR tube and dissolve in a known volume of deuterated solvent.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.

  • Data Processing: Process the spectrum, including phasing and baseline correction. Integrate the signals of the analyte and the internal standard.

Rationale for Method Parameters:

  • A high-field NMR instrument provides better signal dispersion, which is crucial for resolving signals from the analyte and potential impurities.

  • The use of an internal standard of known purity and concentration allows for the absolute quantification of the analyte.

  • Proper setting of acquisition parameters, especially the relaxation delay (D1), is critical for obtaining accurate quantitative data.

Data Interpretation: The purity of the sample can be calculated by comparing the integral of a characteristic signal of the analyte with the integral of a known signal from the internal standard. The NMR spectrum can also provide qualitative information about the presence of impurities by identifying signals that do not correspond to the main compound.[13]

Comparative Data from Commercial Suppliers

To illustrate the application of these methods, the following table presents hypothetical data for (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate from three different commercial suppliers.

Supplier Lot Number Chemical Purity (HPLC, Area %) Enantiomeric Excess (Chiral HPLC, %) ¹H NMR Purity (qNMR, wt%) Appearance
Supplier A A-12399.8%>99.9%99.5%White to off-white solid
Supplier B B-45698.5%99.2%98.1%White solid
Supplier C C-78999.2%99.8%99.0%Off-white solid

Analysis of Comparative Data:

  • Supplier A provides the highest quality material with excellent chemical and enantiomeric purity.

  • Supplier B shows a lower chemical purity, which could be due to the presence of starting materials or by-products. The lower enantiomeric excess also suggests a less efficient chiral separation or synthesis.

  • Supplier C offers a product with good purity, although slightly lower than Supplier A.

Conclusion and Recommendations

Benchmarking the purity of critical raw materials like (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate is a non-negotiable step in drug discovery and development. A combination of orthogonal analytical techniques, including reverse-phase HPLC, chiral HPLC, and qNMR, provides a comprehensive and reliable assessment of both chemical and stereochemical purity.

For critical applications, it is recommended to:

  • Always request a Certificate of Analysis (CoA) from the supplier and, if possible, the analytical data (e.g., chromatograms, spectra).

  • Perform in-house verification of purity using the methods outlined in this guide, especially for new suppliers or lots.

  • Choose suppliers who can consistently provide high-purity material, as demonstrated by the comparative data.

By implementing a rigorous analytical strategy, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents.
  • CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents.
  • precursors gamma-butyrolactone gbl: Topics by Science.gov. Available from: [Link]

  • NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture | Request PDF - ResearchGate. Available from: [Link]

  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC - PubMed Central. Available from: [Link]

  • CHIRALPAK® IA-3, IB-3, IB N-3, IC-3, ID-3, IE-3, IF-3, IG-3, IH-3, IJ-3, IK-3, IM-3, and IN-3 - Daicel Chiral Technologies. Available from: [Link]

  • Lactones Analysis of lactones for their optical purity - Agilent. Available from: [Link]

  • SUPPORTING INFORMATION - The Royal Society of Chemistry. Available from: [Link]

  • tert-Butyl carbamate - SIELC Technologies. Available from: [Link]

  • γ-Butyrolactone - Wikipedia. Available from: [Link]

  • General Method for Determining Enantiomeric Purities of Chiral Lactones - RSC Publishing. Available from: [Link]

  • Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. Available from: [Link]

  • The NMR-Purity and the new dimensions and standards of purity CA - ChemAdder. Available from: [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC - PubMed Central. Available from: [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - NIH. Available from: [Link]

  • The chemical structures of the chiral analytes a–f - ResearchGate. Available from: [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments - MDPI. Available from: [Link]

  • Chiral analysis - Wikipedia. Available from: [Link]

  • gamma-butyrolactone - SWGDrug. Available from: [Link]

  • (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate - Lead Sciences. Available from: [Link]

  • Chiral Purity Analysis – Know What Both Hands Are Doing - SK pharmteco. Available from: [Link]

  • Nuclear magnetic resonance (NMR) spectral characterization of BMAA and... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives | Science, Engineering and Health Studies - ThaiJO. Available from: [Link]

  • tert-Butyl carbamate | C5H11NO2 | CID 77922 - PubChem. Available from: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the fast-paced world of drug development and chemical synthesis, the lifecycle of a reagent extends far beyond its use in a reaction. Proper disposal of chemical waste is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides an in-depth, procedural framework for the safe and compliant disposal of (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate, a key building block in modern organic synthesis. By understanding the chemical nature of this compound and the principles of hazardous waste management, you can ensure that your laboratory's disposal practices are as rigorous as your research.

Immediate Safety and Hazard Assessment: Know Your Compound

Before initiating any disposal protocol, a thorough understanding of the hazards associated with (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate is paramount. While a specific, comprehensive toxicological profile for this exact molecule is not extensively published, data from suppliers and structurally related compounds allow for a robust hazard assessment.[1]

The primary hazards identified are:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

This classification necessitates the mandatory use of Personal Protective Equipment (PPE) at all stages of handling and disposal. All operations involving the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation.

Incompatible Materials: To prevent dangerous reactions, this compound must be segregated from:

  • Strong Oxidizing Agents: [2][3]

  • Strong Acids and Bases: The lactone and carbamate functional groups are susceptible to hydrolysis under acidic or basic conditions.[4]

  • Alcohols and Amines: The lactone ring can be opened by these nucleophiles.[4]

Hazardous Decomposition Products: Upon thermal decomposition, this compound is expected to release toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2][5]

Strategic Waste Management: The Disposal Workflow

The proper disposal of (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate is a multi-step process that begins the moment the compound is deemed waste. The guiding principle is that all chemical waste must be treated as hazardous unless explicitly determined otherwise by your institution's Environmental Health & Safety (EHS) department.[6] Under no circumstances should this compound or its residues be disposed of down the drain or in the regular trash.[6]

The following diagram outlines the decision-making process for the proper segregation and disposal of this chemical waste.

DisposalWorkflow Disposal Decision Workflow for (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Accumulation & Disposal Start Waste Generated: (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate (Unused reagent, reaction mixture, contaminated materials) SolidWaste Solid Waste (e.g., pure compound, contaminated weigh paper, gloves) Start->SolidWaste Is it solid? LiquidWaste Liquid Waste (e.g., reaction mixtures, solutions, rinsates) Start->LiquidWaste Is it liquid? EmptyContainer Empty Original Container Start->EmptyContainer Is it the empty container? SolidContainer 1. Place in a compatible, sealable container (e.g., HDPE or glass). 2. Affix a 'Hazardous Waste' tag. SolidWaste->SolidContainer LiquidContainer 1. Place in a compatible, sealable container (e.g., HDPE or glass). 2. Affix a 'Hazardous Waste' tag. 3. Do not mix with incompatible waste streams. LiquidWaste->LiquidContainer RinseContainer 1. Triple rinse with a suitable solvent (e.g., acetone, ethanol). 2. Collect all rinsate as hazardous liquid waste. EmptyContainer->RinseContainer SAA Store in designated Satellite Accumulation Area (SAA). Keep container closed. SolidContainer->SAA LiquidContainer->SAA RinseContainer->LiquidContainer Transfer rinsate DefaceLabel Deface or remove original label. RinseContainer->DefaceLabel CleanGlass Dispose of clean, defaced container in appropriate lab glass/plastic waste. DefaceLabel->CleanGlass Pickup Arrange for pickup by licensed hazardous waste contractor via EHS. SAA->Pickup

Caption: Disposal workflow for (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate.

Detailed Step-by-Step Disposal Protocol

This protocol is grounded in the principles of the Resource Conservation and Recovery Act (RCRA) and best practices from leading research institutions.[6][7]

Step 1: Personal Protective Equipment (PPE) Confirmation
  • Rationale: To prevent skin, eye, and respiratory exposure to the hazardous chemical.

  • Procedure: Before handling the waste, don a lab coat, safety goggles (or a face shield), and chemically resistant gloves (nitrile is acceptable for incidental contact, but heavier gloves may be required for extensive handling).

Step 2: Waste Container Selection and Preparation
  • Rationale: To ensure the safe containment of hazardous waste and prevent leaks or reactions. The container must be compatible with the chemical waste.

  • Procedure:

    • Select a container made of a material compatible with (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate and any solvents present. High-density polyethylene (HDPE) or borosilicate glass containers are generally excellent choices.[8][9]

    • Ensure the container is in good condition, with no cracks or leaks, and has a secure, tight-fitting lid.[6]

    • Affix your institution's official "Hazardous Waste" tag to the container before adding any waste.[1][7]

Step 3: Waste Collection and Segregation
  • Rationale: To prevent accidental mixing of incompatible chemicals, which could lead to fire, explosion, or the generation of toxic gases.

  • Procedure:

    • Solid Waste: Carefully transfer excess solid (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate, contaminated weigh boats, or grossly contaminated gloves and wipes into the prepared solid waste container. Avoid creating dust.

    • Liquid Waste: Transfer reaction mixtures or solutions containing the compound into the prepared liquid waste container.

    • Segregation is Key: This waste stream should be considered a non-halogenated organic waste. Do not mix it with halogenated solvents, strong acids, strong bases, or oxidizers.[4]

Step 4: Labeling the Waste Container
  • Rationale: Accurate labeling is a regulatory requirement and is critical for the safety of all personnel handling the waste, from the lab to the final disposal facility.

  • Procedure:

    • On the hazardous waste tag, clearly list all constituents of the container by their full chemical names.[7] Do not use abbreviations or chemical formulas.

    • Provide an accurate percentage or volume estimate for each component, including solvents. The total should equal 100%.[1]

    • Check the appropriate hazard boxes on the tag (e.g., "Toxic," "Irritant").[1]

Step 5: Accumulation in a Satellite Accumulation Area (SAA)
  • Rationale: The SAA is a designated, secure location within the laboratory for the short-term storage of hazardous waste, as regulated by the EPA.

  • Procedure:

    • Store the labeled waste container in your lab's designated SAA.

    • Keep the container closed at all times , except when adding waste.[6] This is a common and serious compliance violation.

    • Ensure the SAA is away from heat sources and general traffic areas.

    • Adhere to the volume limits for waste accumulation in your SAA.

Parameter Regulatory Limit Source
Maximum Hazardous Waste Volume in SAA55 gallonsUniversity of Pennsylvania EHRS
Maximum Acutely Toxic Waste (P-list) in SAA1 quart (liquid) or 1 kilogram (solid)University of Pennsylvania EHRS
Container Fill CapacityDo not fill beyond 90% capacityGeneral best practice
Maximum Storage Time in SAATypically 12 months (institutional policy may vary)U.S. EPA[10]
Step 6: Disposal of Empty Containers
  • Rationale: To ensure that residual hazardous material is managed correctly and that the container is safe for disposal in non-hazardous waste streams.

  • Procedure:

    • An "empty" container is not truly empty until it has been triple-rinsed.[2][6]

    • Rinse the container three times with a small amount of a suitable solvent (e.g., acetone, ethanol).

    • Crucially, collect all three rinsates as hazardous liquid waste and add them to your liquid waste container.[2]

    • After triple-rinsing and allowing the container to dry, completely deface or remove the original manufacturer's label.[2][6]

    • The clean, defaced container can now be disposed of in the appropriate laboratory glass or plastic recycling bin.

Step 7: Arranging for Final Disposal
  • Rationale: Final disposal must be handled by a licensed and approved hazardous waste management company to ensure compliance with all federal, state, and local regulations.

  • Procedure:

    • Once your waste container is full (or you are finished accumulating that waste stream), contact your institution's EHS department to schedule a waste pickup.

    • Do not allow waste to accumulate beyond the regulatory time or volume limits.[6]

By adhering to these systematic procedures, you contribute to a culture of safety and responsibility, ensuring that the impact of your research is positive and its byproducts are managed with the utmost care.

References

  • INCHEM. (n.d.). ICSC 1020 - gamma-BUTYROLACTONE. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023, October). LABORATORY GUIDE FOR MANAGING CHEMICAL WASTE. Retrieved from [Link]

  • National Institutes of Health. (n.d.). NIH Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Braskem. (2005, December). Polyethylene chemical resistance. Retrieved from [Link]

  • ResearchGate. (2019, October 6). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]

  • MDPI. (2020, October 18). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Retrieved from [Link]

  • Cipax. (n.d.). Chemical resistance of high and low density polyethylene. Retrieved from [Link]

  • University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate
Reactant of Route 2
Reactant of Route 2
(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。